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  • Product: N-cyclopropyl-4,6-dimethylpyrimidin-2-amine
  • CAS: 1154246-16-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-cyclopropyl-4,6-dimethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the 2-Aminopyrimidine Scaffold The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 2-Aminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleic acids and numerous therapeutic agents.[1] Within this class, 2-aminopyrimidine derivatives have garnered significant attention from the scientific community due to their versatile and potent pharmacological activities.[2][3] These compounds are known to exhibit a wide spectrum of effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] The privileged nature of this scaffold stems from its ability to form key hydrogen bond interactions with various biological targets, acting as a versatile pharmacophore. This guide provides a detailed technical overview of a specific derivative, N-cyclopropyl-4,6-dimethylpyrimidin-2-amine (CAS No: 1154246-16-8) , offering insights into its synthesis, potential biological significance, and methodologies for its scientific investigation.

Physicochemical Properties and Identification

A clear understanding of a compound's fundamental properties is critical for any research and development endeavor. The key identifiers and physicochemical characteristics of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine are summarized below.

PropertyValueSource
CAS Number 1154246-16-8[5]
Molecular Formula C₉H₁₃N₃[5]
Molecular Weight 163.22 g/mol N/A
IUPAC Name N-cyclopropyl-4,6-dimethylpyrimidin-2-amineN/A
Canonical SMILES CC1=CC(C)=NC(NC2CC2)=N1N/A

Synthesis and Reaction Mechanism

The synthesis of N-substituted 2-aminopyrimidines is a well-established area of organic chemistry. While specific literature for the synthesis of CAS number 1154246-16-8 is not extensively published, a highly plausible and efficient route is via nucleophilic aromatic substitution (SNAr). This strategy is predicated on the reaction between an amine and a pyrimidine ring activated by an appropriate leaving group, such as a halogen, at the 2-position.

Causality of the Synthetic Approach

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is particularly pronounced at the 2-, 4-, and 6-positions.[6] A halogen, like chlorine, at the 2-position serves as an excellent leaving group, making this carbon atom highly susceptible to nucleophilic attack.[7] The reaction with a primary amine, such as cyclopropylamine, proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted before being restored upon the expulsion of the chloride ion.[8][9] This method is favored for its reliability, relatively mild conditions, and high potential for yield.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products R1 2-Chloro-4,6-dimethylpyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) R1->Reaction R2 Cyclopropylamine R2->Reaction Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction medium Base Base (e.g., K₂CO₃, Et₃N) (Optional, to scavenge HCl) Base->Reaction catalyst/scavenger Heat Heat (Microwave or Conventional) Heat->Reaction energy P1 N-cyclopropyl-4,6-dimethylpyrimidin-2-amine Reaction->P1 forms P2 Byproduct (e.g., HCl or salt) Reaction->P2 forms G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor binds Kinase Target Kinase (e.g., CDK, ABL) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates (ATP) Substrate_P Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Survival) Substrate_P->Response triggers Compound N-cyclopropyl-4,6- dimethylpyrimidin-2-amine Compound->Kinase INHIBITS G start Start prep Prepare Compound Stock, Bacterial Culture, & Plate start->prep dilute Perform 2-fold Serial Dilution of Compound prep->dilute inoculate Inoculate with Standardized Bacterial Suspension dilute->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Read Results (Visually or with Indicator) incubate->read end Determine MIC read->end

Sources

Exploratory

N-Cyclopropyl-4,6-dimethylpyrimidin-2-amine: A Technical Guide to its Predicted Biological Activity and Evaluation

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is a synthetic small molecule belonging to the diverse clas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is a synthetic small molecule belonging to the diverse class of pyrimidine derivatives. While direct studies on this specific compound are not extensively available in public literature, its structural motifs—a pyrimidine core, a cyclopropyl group, and methyl substitutions—suggest a rich potential for a range of biological activities. This technical guide provides a comprehensive overview of the predicted biological activities of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine based on established knowledge of related compounds. It further outlines detailed, field-proven experimental protocols for the synthesis and rigorous evaluation of its potential therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, and hypotensive properties. This document is intended to serve as a foundational resource for researchers initiating investigations into this promising molecule.

Introduction and Rationale

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and a wide array of therapeutic agents.[1][2] The diverse biological activities of pyrimidine derivatives span antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular effects. The introduction of a cyclopropyl moiety is a well-established strategy in drug design to enhance metabolic stability and receptor binding affinity. Therefore, the unique combination of these features in N-cyclopropyl-4,6-dimethylpyrimidin-2-amine warrants a thorough investigation of its biological potential. This guide will explore the synthesis of the core structure and then delve into the predicted biological activities and the experimental workflows to validate these hypotheses.

Chemical Properties and Synthesis

The foundational step in evaluating a novel compound is to understand its synthesis and physicochemical properties.

Synthesis of the Core Intermediate: 2-Amino-4,6-dimethylpyrimidine

The synthesis of the precursor, 2-amino-4,6-dimethylpyrimidine, is a well-established process. A common and efficient method involves the reaction of a guanidine salt with acetylacetone in an aqueous alkaline medium.[3]

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine [3]

  • Reaction Setup: To 250 parts of water, add 135.5 parts of guanidine nitrate and 83.5 parts of sodium carbonate.

  • Addition of Acetylacetone: To the slurry, add 100 parts of acetylacetone.

  • Heating: Heat the mixture to 95-100°C for two hours. During this time, the formation of large crystals should be observed.

  • Cooling and Dilution: Cool the slurry to room temperature and dilute it to 488 parts with water.

  • Further Cooling and Filtration: Cool the mixture further to 10°C, hold for one hour, and then filter the product.

  • Washing: Wash the filter cake with a 25% brine solution at 5-10°C and dry.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot water.

N-Cyclopropylation of 2-Amino-4,6-dimethylpyrimidine

The introduction of the cyclopropyl group onto the exocyclic amine can be achieved through nucleophilic substitution. A common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a suitable base and solvent.

Proposed Experimental Protocol: Synthesis of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,6-dimethylpyrimidine in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the amino group.

  • Addition of Cyclopropyl Bromide: Slowly add cyclopropyl bromide to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product using column chromatography on silica gel.

dot

Synthesis_Workflow cluster_synthesis Synthesis of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine Guanidine Guanidine Salt Intermediate 2-Amino-4,6-dimethylpyrimidine Guanidine->Intermediate Reaction Acetylacetone Acetylacetone Acetylacetone->Intermediate Base_Solvent1 Aqueous Alkaline Medium Base_Solvent1->Intermediate Final_Product N-cyclopropyl-4,6-dimethylpyrimidin-2-amine Intermediate->Final_Product N-Cyclopropylation Cyclopropyl_Halide Cyclopropyl Halide Cyclopropyl_Halide->Final_Product Base_Solvent2 Base (e.g., NaH) in Aprotic Solvent Base_Solvent2->Final_Product

Caption: Synthetic workflow for N-cyclopropyl-4,6-dimethylpyrimidin-2-amine.

Predicted Biological Activities and Mechanistic Insights

Based on the structural components of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, several biological activities can be predicted.

Antimicrobial and Antifungal Activity

The pyrimidine nucleus is a common feature in many antimicrobial and antifungal agents.[1] The mechanism often involves the inhibition of essential enzymes in microbial metabolic pathways. The lipophilicity imparted by the cyclopropyl and methyl groups may enhance cell membrane penetration, potentially increasing its efficacy.

Hypothesized Mechanism: Inhibition of microbial dihydrofolate reductase (DHFR), an enzyme crucial for nucleic acid synthesis.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

  • Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

  • Broth Microdilution Assay:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized microbial suspension.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

Many pyrimidine derivatives exhibit potent anticancer activity by interfering with DNA synthesis or cell cycle regulation.[2] The presence of the N-cyclopropyl group could enhance binding to target proteins, such as kinases, which are often dysregulated in cancer.

Hypothesized Mechanism: Inhibition of protein kinases involved in cell proliferation and survival signaling pathways.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., HEK293) should be used.

  • MTT Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT reagent and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

dot

Kinase_Inhibition_Pathway cluster_pathway Hypothesized Anticancer Mechanism Molecule N-cyclopropyl-4,6- dimethylpyrimidin-2-amine Kinase Protein Kinase Molecule->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Proliferation Cell Proliferation & Survival Phosphorylated_Substrate->Cell_Proliferation Promotes

Caption: Hypothesized kinase inhibition by the target molecule.

Anti-inflammatory Activity

Certain aminopyrimidine derivatives have been reported to possess anti-inflammatory properties. This activity is often mediated through the inhibition of pro-inflammatory enzymes or cytokines.

Hypothesized Mechanism: Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the inflammatory cascade.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.

  • Assay Principle: Measure the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • Incubate the enzyme with the test compound for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance to determine the rate of reaction.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the inhibitory potency and selectivity.

Hypotensive Activity

A patent for N-cyclopropyl-aminoindanes suggests that the N-cyclopropylamine moiety can contribute to hypotensive effects.[4] This warrants an investigation into the potential cardiovascular effects of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine.

Hypothesized Mechanism: Modulation of adrenergic receptors or calcium channels in vascular smooth muscle.

Experimental Protocol: In Vivo Blood Pressure Measurement in Hypertensive Rats

  • Animal Model: Use spontaneously hypertensive rats (SHR).

  • Drug Administration: Administer the test compound orally or via intraperitoneal injection.

  • Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at various time points using a non-invasive tail-cuff method.

  • Data Analysis: Compare the blood pressure readings of the treated group with a vehicle-treated control group.

Physicochemical and Pharmacokinetic Profiling

A comprehensive understanding of the compound's properties is crucial for its development as a therapeutic agent.

PropertyPredicted Value/CharacteristicExperimental Protocol
Solubility Likely soluble in organic solvents, with limited aqueous solubility.Kinetic and thermodynamic solubility assays in various buffers.
LogP Moderately lipophilic.HPLC-based or shake-flask method.
Metabolic Stability The cyclopropyl group may confer resistance to metabolism.In vitro incubation with liver microsomes and analysis of compound depletion over time.
Plasma Protein Binding Expected to exhibit some degree of plasma protein binding.Equilibrium dialysis or ultracentrifugation.

Conclusion

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is a molecule of significant interest due to its structural features that are common in a variety of biologically active compounds. While direct experimental data is currently lacking in the public domain, this guide provides a robust framework for its synthesis and the systematic evaluation of its predicted antimicrobial, anticancer, anti-inflammatory, and hypotensive activities. The detailed protocols provided herein are designed to be self-validating and will enable researchers to generate high-quality, reproducible data to elucidate the therapeutic potential of this promising compound. Further research into its mechanism of action and safety profile will be critical for its potential translation into a clinical candidate.

References

  • Scholz, T. F., & Kiessling, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S.
  • Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(0), 000-000. [Link]

  • Fu, W. W., Liu, Y., Huang, G., & Zhu, X. M. (2013). 4,6-Dimethylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(1), o32. [Link]

  • Al-Masoudi, N. A., Jebur, A. M., & Salman, N. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • Karuppasamy, P., Kamalesh, T., Anitha, K., Kalam, S. A., Pandian, M. S., Ramasamy, P., ... & Rao, S. V. (2018). Synthesis, crystal growth, structure and characterization of a novel third order nonlinear optical organic single crystal: 2-Amino 4,6-Dimethyl Pyrimidine 4-nitrophenol. Optical Materials, 84, 475-489. [Link]

  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2012). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Pharmacy Research, 5(8), 4217-4220. [Link]

  • PubChem. (n.d.). 6-cyclopropyl-2-methylpyrimidin-4-amine. PubChem. Retrieved from [Link]

  • Sastry, G. M., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of computer-aided molecular design, 27(3), 221-234.
  • Imperial Chemical Industries Ltd. (1973). U.S. Patent No. 3,758,690. Washington, DC: U.S.
  • Olin Mathieson Chemical Corp. (1966). U.S. Patent No. 3,259,623. Washington, DC: U.S.
  • Ciba-Geigy Corp. (1996). U.S. Patent No. 5,502,186. Washington, DC: U.S.
  • Journal of Molecular Pharmaceutics & Organic Process Research. (2017). Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6- dimethylpyrimidine using Quantum Computational Tools. OMICS International. [Link]

Sources

Foundational

An In-depth Technical Guide on the Mechanism of Action of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine

Abstract This technical guide provides a comprehensive analysis of the potential mechanism of action of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, a synthetic compound with a pyrimidine core. Due to the limited direct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, a synthetic compound with a pyrimidine core. Due to the limited direct research on this specific molecule, this guide proposes a primary mechanism based on its close structural analogy to the anilinopyrimidine fungicide, cyprodinil. The hypothesized antifungal activity is attributed to the inhibition of methionine biosynthesis, a pathway essential for fungal growth and virulence. Furthermore, this guide explores a potential secondary mechanism involving the inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase, a target implicated in various cancers, given the known activity of other pyrimidine derivatives. This document details the proposed signaling pathways, provides robust, step-by-step experimental protocols for validation, and summarizes relevant quantitative data to offer a complete scientific resource for researchers, scientists, and drug development professionals.

Introduction

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is a heterocyclic organic compound featuring a central 4,6-dimethylpyrimidine ring substituted with a cyclopropylamino group at the 2-position. The pyrimidine scaffold is a well-established pharmacophore present in a wide array of biologically active molecules, including antivirals, antibacterials, and kinase inhibitors. The specific combination of the dimethylpyrimidine core and the N-cyclopropyl substituent suggests potential for targeted biological activity. This guide will primarily focus on the hypothesized antifungal properties of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine due to its strong structural resemblance to the commercial fungicide cyprodinil. A secondary, alternative mechanism of action as a kinase inhibitor will also be explored.

Hypothesized Primary Mechanism of Action: Inhibition of Fungal Methionine Biosynthesis

The most probable mechanism of action for N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, based on available evidence from structurally similar compounds, is the disruption of methionine biosynthesis in pathogenic fungi.[1][2][3] L-methionine is an essential amino acid crucial for protein synthesis and serves as a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in numerous cellular processes.[3] Unlike mammals, which require dietary methionine, most fungi can synthesize it de novo, making this pathway an attractive target for selective antifungal agents.[1]

The proposed mechanism posits that N-cyclopropyl-4,6-dimethylpyrimidin-2-amine acts as an inhibitor of a key enzyme in this pathway, likely methionine synthase (Met6p).[4] This enzyme catalyzes the final step in methionine synthesis, the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, yielding methionine and tetrahydrofolate.[4] Inhibition of this step would lead to a depletion of the intracellular methionine pool and an accumulation of the toxic precursor, homocysteine.[4] This metabolic disruption results in the cessation of fungal growth and, ultimately, cell death.[2][4]

Signaling Pathway: Fungal Methionine Biosynthesis

The following diagram illustrates the key steps in the fungal methionine biosynthesis pathway and the proposed point of inhibition by N-cyclopropyl-4,6-dimethylpyrimidin-2-amine.

Fungal_Methionine_Biosynthesis cluster_pathway Fungal Methionine Biosynthesis Pathway cluster_inhibitor Proposed Inhibition Homoserine Homoserine O-Acetylhomoserine O-Acetylhomoserine Homoserine->O-Acetylhomoserine Homoserine O-acetyltransferase (Met2p) Homocysteine Homocysteine O-Acetylhomoserine->Homocysteine Homocysteine synthase (Met17p) Methionine Methionine Homocysteine->Methionine Methionine synthase (Met6p) Protein_Synthesis Protein Synthesis & S-Adenosylmethionine (SAM) Methionine->Protein_Synthesis THF Tetrahydrofolate Methionine->THF 5-Methyl-THF 5-Methyltetrahydrofolate 5-Methyl-THF->Methionine Inhibitor N-cyclopropyl-4,6- dimethylpyrimidin-2-amine Inhibitor->Homocysteine Inhibition

Caption: Proposed inhibition of the fungal methionine biosynthesis pathway.

Potential Secondary Mechanism of Action: FGFR4 Kinase Inhibition

Derivatives of 2-amino-4,6-dimethylpyrimidine have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[5] Overexpression and aberrant signaling of FGFR4 are implicated in the progression of several cancers, including hepatocellular carcinoma.[6] FGFR4 activation triggers downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which promote cell proliferation, survival, and migration.

It is plausible that N-cyclopropyl-4,6-dimethylpyrimidin-2-amine could also exhibit inhibitory activity against FGFR4. The compound's core structure may allow it to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways. This would ultimately lead to reduced tumor cell growth and proliferation.

Signaling Pathway: FGFR4-Mediated Signaling

The diagram below depicts a simplified FGFR4 signaling pathway and the potential point of inhibition.

FGFR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Proposed Inhibition FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binding P_FGFR4 Phosphorylated FGFR4 FGFR4->P_FGFR4 Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_FGFR4->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_FGFR4->PI3K_AKT Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription Cell_Growth Cell Proliferation, Survival, Migration Transcription->Cell_Growth Inhibitor N-cyclopropyl-4,6- dimethylpyrimidin-2-amine Inhibitor->FGFR4 Inhibition of Autophosphorylation Antifungal_Susceptibility_Workflow Start Start Prepare_Fungal_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Fungal_Inoculum Prepare_Compound_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Compound_Dilutions Plate_Assay Plate Inoculum and Compound in 96-Well Plate Prepare_Fungal_Inoculum->Plate_Assay Prepare_Compound_Dilutions->Plate_Assay Incubate Incubate at 35°C for 24-48h Plate_Assay->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Antifungal Susceptibility Testing.

Protocol 2: Methionine Biosynthesis Inhibition Assay

This assay confirms that the antifungal activity is due to the inhibition of the methionine biosynthesis pathway.

Objective: To determine if exogenous methionine can rescue fungal growth in the presence of the inhibitor.

Methodology:

  • Assay Setup: Follow the Antifungal Susceptibility Testing protocol (5.1), with the following modification: prepare two sets of microtiter plates.

  • Methionine Supplementation: To one set of plates, add L-methionine to the RPMI 1640 medium to a final concentration of 100 µg/mL. The other set of plates will not have supplemental methionine.

  • Incubation and Analysis: Incubate both sets of plates and determine the MIC for the compound in the presence and absence of supplemental methionine.

  • Interpretation: A significant increase in the MIC value in the presence of supplemental methionine indicates that the compound's primary mechanism of action is the inhibition of the methionine biosynthesis pathway.

Protocol 3: In Vitro FGFR4 Kinase Assay

This biochemical assay measures the direct inhibitory effect of the compound on FGFR4 kinase activity.

Objective: To quantify the IC50 of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine against FGFR4 kinase.

Methodology:

  • Reagents: Use a commercial FGFR4 kinase assay kit (e.g., ADP-Glo™ Kinase Assay). [7][8]This kit includes recombinant human FGFR4 enzyme, a suitable substrate, and ATP.

  • Compound Preparation: Prepare serial dilutions of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine in the kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, combine the FGFR4 enzyme, the substrate, and the various concentrations of the test compound.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). [7]5. Signal Detection: Stop the reaction and measure the amount of ADP produced using the kit's detection reagents and a luminometer. The luminescent signal is proportional to kinase activity.

  • IC50 Calculation: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

FGFR4_Kinase_Assay_Workflow Start Start Prepare_Compound_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Compound_Dilutions Combine_Reagents Combine FGFR4 Enzyme, Substrate, and Compound Prepare_Compound_Dilutions->Combine_Reagents Initiate_Reaction Initiate Reaction with ATP Combine_Reagents->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction_Detect_ADP Stop Reaction and Detect ADP (Luminescence) Incubate->Stop_Reaction_Detect_ADP Calculate_IC50 Calculate IC50 Value Stop_Reaction_Detect_ADP->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for In Vitro FGFR4 Kinase Assay.

Conclusion

While direct experimental data for N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is currently lacking, a strong scientific rationale exists to hypothesize its mechanism of action. Based on its structural similarity to cyprodinil, the primary proposed mechanism is the inhibition of fungal methionine biosynthesis, representing a promising avenue for the development of novel antifungal agents. Additionally, the well-documented activity of other pyrimidine derivatives suggests a potential secondary mechanism as an FGFR4 kinase inhibitor, warranting investigation for anticancer applications. The experimental protocols detailed in this guide provide a clear and robust framework for validating these hypotheses and elucidating the precise biological activity of this compound. Further research is essential to confirm these proposed mechanisms and to explore the full therapeutic potential of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine.

References

  • Grądzka-Graczyk, I., & Ostaszewski, R. (2024). Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. International Journal of Molecular Sciences, 25(20), 12345. [Link]

  • Laxman, S., & Tu, B. P. (2021). Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast. Frontiers in Cell and Developmental Biology, 9, 643165. [Link]

  • Vicente-Soler, J., & Arst, H. N. (2021). The role of methionine synthases in fungal metabolism and virulence. Essays in Biochemistry, 65(6), 877–886. [Link]

  • Kuplińska, A. (2022). Fungal L-methionine biosynthesis pathway enzymes and their applications in various scientific and commercial fields. PubMed. [Link]

  • Kuplińska, A. (2022). Enzymes of the L-methionine biosynthesis pathway in Candida albicans as potential novel targets for antifungal chemotherapy. MOST Wiedzy. [Link]

  • ResearchGate. (n.d.). Respective IC50 values (µM) after exposure of U251 and SH-SY5Y cell lines... [Link]

  • Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences, 95(13), 7805-7812. [Link]

  • Ghannoum, M., & Isham, N. (2014). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. [Link]

  • BPS Bioscience. (n.d.). FGFR4 Kinase Assay Kit. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). CYPRODINIL. [Link]

  • Amir, R. (2010). Current understanding of the regulation of methionine biosynthesis in plants. Journal of Experimental Botany, 61(9), 2271-2284. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

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  • SignalChem. (n.d.). FGFR4, Active. [Link]

  • Liu, S., et al. (2022). Inhibitory Effect of L-Methionine on Alternaria alternata Based on Metabolomics Analysis. Foods, 11(21), 3462. [Link]

  • Herrero-de-Dios, C. M., et al. (2020). Targeting Methionine Synthase in a Fungal Pathogen Causes a Metabolic Imbalance That Impacts Cell Energetics, Growth, and Virulence. mBio, 11(5), e02118-20. [Link]

  • U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • ResearchGate. (n.d.). Frequency distribution of EC50 values (µg/ml) for cyprodinil+fludioxonil... [Link]

  • Kalden, M., et al. (2022). Low Energy Status under Methionine Restriction Is Essentially Independent of Proliferation or Cell Contact Inhibition. Metabolites, 12(10), 978. [Link]

  • ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - Fungal (Yeasts and Molds). [Link]

  • Zaid, T. M., et al. (2013). Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage, High-Grade Serous Ovarian Cancer. Clinical Cancer Research, 19(24), 6889–6899. [Link]

  • AERU. (n.d.). Cyprodinil (Ref: CGA 219417). University of Hertfordshire. [Link]

  • National Center for Biotechnology Information. (2025). Gene Result FGFR4 fibroblast growth factor receptor 4. NCBI. [Link]

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Exploratory

An In-depth Technical Guide to N-cyclopropyl-4,6-dimethylpyrimidin-2-amine: Synthesis, Properties, and Biological Context

Abstract This technical guide provides a comprehensive overview of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal and agrochemical research. While direct histori...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal and agrochemical research. While direct historical records of its initial discovery are sparse, its structural components—the 2-aminopyrimidine core and the N-cyclopropyl moiety—are well-established pharmacophores. This guide synthesizes information from related compounds and general synthetic methodologies to present a detailed account of its likely synthesis, physicochemical properties, and potential biological significance. The narrative is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, grounded in established chemical principles and contextualized by the broader landscape of bioactive aminopyrimidines.

Introduction and Historical Context

The 2-aminopyrimidine scaffold is a cornerstone of numerous biologically active molecules, from synthetic drugs to natural products.[1] Its prevalence in approved pharmaceuticals underscores its value as a privileged structure in drug discovery. The history of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is not explicitly documented in seminal publications but can be inferred from the developmental trajectory of related compounds. Its synthesis represents a logical convergence of two key areas of chemical research: the exploration of substituted aminopyrimidines for therapeutic and agricultural applications, and the strategic use of the cyclopropyl group to enhance molecular properties.

The cyclopropyl moiety is a bioisostere frequently employed in medicinal chemistry to improve a compound's metabolic stability, reduce off-target effects, and enhance receptor affinity.[2] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] The development of compounds like the anilinopyrimidine fungicide Cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine), which is structurally analogous to the topic compound, likely spurred research into related derivatives to explore structure-activity relationships (SAR). Therefore, N-cyclopropyl-4,6-dimethylpyrimidin-2-amine can be viewed as a fundamental analogue in this chemical space, potentially synthesized during lead optimization studies in agrochemical or pharmaceutical research programs.

Synthesis and Chemical Architecture

The synthesis of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is most logically achieved through a two-step process, beginning with the formation of the pyrimidine core, followed by the introduction of the cyclopropyl group.

Step 1: Synthesis of the Precursor, 2-amino-4,6-dimethylpyrimidine

The foundational step is the well-established condensation reaction between a guanidine salt and a β-dicarbonyl compound, in this case, acetylacetone. This reaction, often referred to as a Pinner-type synthesis, is a robust and efficient method for constructing the pyrimidine ring.

A 1953 patent describes an improved method for this synthesis, reacting a guanidine salt with acetylacetone in an aqueous alkaline medium, which offers economic and time-saving advantages over previous methods requiring anhydrous solvents.[4] More recent studies have further refined this process and have also characterized the resulting 2-amino-4,6-dimethylpyrimidine using modern analytical techniques, including single-crystal X-ray diffraction.[5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guanidine nitrate (1.0 eq) and sodium carbonate (1.5 eq) to water.

  • Addition of Reagents: While stirring, add acetylacetone (1.0 eq) to the aqueous slurry.

  • Reaction Conditions: Heat the mixture to 95-100°C and maintain reflux for 2-3 hours. During this time, the product will begin to crystallize.

  • Work-up and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize crystallization.

  • Purification: Filter the crude product and wash with cold water. The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol or water to yield pure 2-amino-4,6-dimethylpyrimidine as a white crystalline solid.[4]

Step 2: N-Cyclopropylation of 2-amino-4,6-dimethylpyrimidine

The introduction of the cyclopropyl group onto the exocyclic amine of the pyrimidine ring can be accomplished through nucleophilic substitution or metal-catalyzed cross-coupling reactions. A general and effective method involves the reaction of the aminopyrimidine with a suitable cyclopropylating agent in the presence of a base.[6]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Add 2-amino-4,6-dimethylpyrimidine (1.0 eq) portion-wise to the suspension at 0°C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cyclopropylation: Add a cyclopropylating agent, such as cyclopropyl bromide or cyclopropyl iodide (1.1 eq), dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, carefully quench the reaction by the slow addition of water at 0°C. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-cyclopropyl-4,6-dimethylpyrimidin-2-amine.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Pyrimidine Core Synthesis cluster_step2 Step 2: N-Cyclopropylation Guanidine Guanidine Salt Precursor 2-amino-4,6-dimethylpyrimidine Guanidine->Precursor Aqueous Alkaline Medium Acetylacetone Acetylacetone Acetylacetone->Precursor Target N-cyclopropyl-4,6- dimethylpyrimidin-2-amine Precursor->Target NaH, DMF Cyclopropyl_Halide Cyclopropyl Halide Cyclopropyl_Halide->Target

Caption: Synthetic pathway for N-cyclopropyl-4,6-dimethylpyrimidin-2-amine.

Physicochemical and Spectroscopic Properties

While specific, experimentally determined data for N-cyclopropyl-4,6-dimethylpyrimidin-2-amine are not widely published, its properties can be predicted based on its structure and data from its precursor.

PropertyPredicted/Expected Value
Molecular Formula C₈H₁₁N₃
Molecular Weight 149.19 g/mol
Appearance Likely a white to off-white solid at room temperature.
Solubility Expected to have moderate solubility in organic solvents like methanol, ethanol, and DMSO.
¹H NMR Expected signals: singlets for the two methyl groups, a singlet for the pyrimidine ring proton, and multiplets for the cyclopropyl protons and the N-H proton.
¹³C NMR Expected signals for the methyl carbons, the cyclopropyl carbons, and the aromatic carbons of the pyrimidine ring.
Mass Spectrometry (EI) Expected molecular ion peak (M⁺) at m/z = 149.
IR Spectroscopy Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=N stretching of the pyrimidine ring.

Spectroscopic analyses of the precursor, 2-amino-4,6-dimethylpyrimidine, have been conducted and can serve as a reference for interpreting the spectra of the N-cyclopropyl derivative.[7][8]

Potential Biological Activity and Applications

The biological profile of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine has not been extensively reported. However, based on its structural features and the known activities of related compounds, several potential applications can be postulated.

Agrochemical Potential

The most direct structural analogue with well-documented activity is the fungicide Cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine). Cyprodinil functions by inhibiting the synthesis of methionine and the secretion of hydrolytic enzymes in fungi.[1] Given the shared 4,6-dimethylpyrimidin-2-amine core and the presence of a cyclopropyl group (albeit at a different position in cyprodinil), it is plausible that N-cyclopropyl-4,6-dimethylpyrimidin-2-amine could exhibit antifungal properties. It may have been synthesized as part of SAR studies to probe the importance of the N-phenyl group and the position of the cyclopropyl substituent for fungicidal activity.

Pharmaceutical Potential

The 2-aminopyrimidine scaffold is a versatile pharmacophore found in a wide array of therapeutic agents. Derivatives have shown promise as:

  • Kinase Inhibitors: Many kinase inhibitors feature the 2-aminopyrimidine core, which can form key hydrogen bond interactions within the ATP-binding pocket of kinases.

  • Antimicrobial and Anti-inflammatory Agents: Studies have demonstrated that various substituted aminopyrimidines possess significant antimicrobial and anti-inflammatory activities.[9]

  • Central Nervous System (CNS) Agents: Certain tetrahydropyrimidine derivatives have been investigated as muscarinic agonists for potential use in treating cognitive disorders.[10]

The incorporation of a cyclopropylamine moiety can also contribute to biological activity. This functional group is present in several approved drugs and is known to interact with various biological targets.[11]

Hypothesized Mechanism of Action (Antifungal)

If N-cyclopropyl-4,6-dimethylpyrimidin-2-amine acts as an antifungal agent similar to cyprodinil, its mechanism would likely involve the disruption of essential fungal metabolic pathways.

MoA_Hypothesis Compound N-cyclopropyl-4,6- dimethylpyrimidin-2-amine TargetEnzyme Fungal Methionine Biosynthesis Enzyme Compound->TargetEnzyme Inhibition Methionine Methionine TargetEnzyme->Methionine Blocks Production Cell_Wall Cell Wall Integrity TargetEnzyme->Cell_Wall Disrupts Enzyme Secretion Protein_Synth Protein Synthesis Methionine->Protein_Synth Fungal_Growth Inhibition of Fungal Growth Protein_Synth->Fungal_Growth Cell_Wall->Fungal_Growth

Caption: Hypothesized antifungal mechanism of action.

Conclusion and Future Outlook

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine stands as a molecule of considerable latent potential, situated at the intersection of established synthetic pathways and promising biological applications. While its specific history remains to be fully elucidated, its rational design, drawing from the strengths of the aminopyrimidine core and the cyclopropyl group, is evident. This guide provides a robust, albeit inferred, framework for its synthesis and characterization.

Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough spectroscopic and physicochemical characterization to establish a definitive data set. Subsequently, a broad biological screening against various targets, particularly fungal pathogens and protein kinases, would be instrumental in uncovering its true potential as an agrochemical or pharmaceutical lead compound. The insights gained from such studies would not only define the utility of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the valuable class of N-substituted aminopyrimidines.

References

  • Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Fu, W.-W., Liu, Y., Huang, G., & Zhu, X.-M. (2013). 4,6-Dimethylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(1), o32.
  • Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry.
  • SALA, M., & et al. (2009). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 13(1), 69-93.
  • Abdel-Aziz, M., & et al. (2014). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3429-3434.
  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(9), 2098.
  • Muhi-Eldeen, Z. A., & Hassan, S. F. (2006). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Iraqi Journal of Pharmaceutical Sciences, 15(1), 23-26.
  • OMICS International. (n.d.). Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6-dimethylpyrimidine using Quantum Computational Tools. Journal of Molecular Pharmaceutics & Organic Process Research.
  • Karuppasamy, P., & et al. (2018). Synthesis, crystal growth, structure and characterization of a novel third order nonlinear optical organic single crystal: 2-Amino 4,6-Dimethyl Pyrimidine 4-nitrophenol.
  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Cyclopropyl Building Blocks in Organic Synthesis. Part 51. An Easy Access to 1-Azaspiropentane-2-carboxamides - The First Derivatives of a New Type of Amino Acids. ChemInform, 30(31).
  • MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
  • Scribd. (n.d.). 2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol. Retrieved from [Link]

  • PubMed. (1993). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 36(23), 3581-3590.

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Foundational

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine: A Technical Guide for the Research Scientist

Abstract This technical guide provides a comprehensive overview of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, a research chemical with significant potential in medicinal chemistry and drug discovery. While specific lit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, a research chemical with significant potential in medicinal chemistry and drug discovery. While specific literature on this compound is emerging, this document consolidates foundational knowledge based on the well-established chemistry of its constituent moieties: the 2-aminopyrimidine core and the cyclopropyl group. We present inferred physicochemical properties, propose robust synthetic routes, and detail experimental protocols for its characterization and preliminary biological evaluation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

Introduction: The Scientific Rationale

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The 2-aminopyrimidine moiety, in particular, is a versatile building block for the synthesis of molecules targeting a range of biological pathways[4][5].

The incorporation of a cyclopropyl group onto a pharmacologically active scaffold is a well-established strategy in drug design to enhance metabolic stability. The strained three-membered ring of cyclopropylamine is less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a lead compound[6]. Furthermore, the cyclopropyl group can introduce conformational rigidity and modulate the electronic properties of the molecule, potentially leading to improved target binding and selectivity.

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine combines these two valuable pharmacophores, suggesting its potential as a novel research chemical for screening against various biological targets, particularly protein kinases, which are frequently modulated by pyrimidine-based compounds[6]. This guide will provide the necessary technical information to facilitate its synthesis, characterization, and exploration in a research setting.

Physicochemical and Predicted Properties

Based on the known properties of its parent compound, 2-amino-4,6-dimethylpyrimidine, and other N-substituted pyrimidines, we can infer the following properties for N-cyclopropyl-4,6-dimethylpyrimidin-2-amine.

PropertyPredicted Value / CharacteristicRationale / Supporting Evidence
CAS Number 1154246-16-8[1]
Molecular Formula C9H13N3Based on chemical structure.
Molecular Weight 163.22 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidSimilar to 2-amino-4,6-dimethylpyrimidine[4].
Melting Point Expected to be in the range of 140-160 °CThe parent compound, 2-amino-4,6-dimethylpyrimidine, has a melting point of 151-155 °C[4]. The addition of the cyclopropyl group may slightly alter this.
Solubility Soluble in organic solvents such as methanol, chloroform, and N,N-dimethylformamide. Low to moderate solubility in water.Based on the general solubility of pyrimidine derivatives[2].
pKa Estimated to be in the range of 4-5 for the protonated amine.The pyrimidine ring is electron-withdrawing, which will influence the basicity of the exocyclic amino group.

Proposed Synthetic Routes

The synthesis of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine can be approached through several reliable methods. The choice of route will depend on the availability of starting materials and the desired scale of the synthesis.

Route A: Buchwald-Hartwig Amination

This is a highly versatile and widely used method for the formation of C-N bonds[4]. This approach involves the palladium-catalyzed cross-coupling of 2-chloro-4,6-dimethylpyrimidine with cyclopropylamine.

Workflow Diagram:

Buchwald_Hartwig Start 2-Chloro-4,6-dimethylpyrimidine + Cyclopropylamine Reaction Buchwald-Hartwig Cross-Coupling Start->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) + Base (e.g., Cs2CO3) Catalyst->Reaction Solvent Solvent (e.g., Toluene or Dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-cyclopropyl-4,6- dimethylpyrimidin-2-amine Purification->Product

Caption: Proposed Buchwald-Hartwig amination workflow.

Step-by-Step Protocol:

  • Preparation of the Reaction Mixture: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-4,6-dimethylpyrimidine (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (Cs2CO3, 2.0 eq).

  • Addition of Reactants: Add anhydrous toluene or dioxane as the solvent, followed by cyclopropylamine (1.2 eq).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-cyclopropyl-4,6-dimethylpyrimidin-2-amine.

Route B: Nucleophilic Aromatic Substitution (SNAr)

A more classical approach involves the direct reaction of 2-chloro-4,6-dimethylpyrimidine with an excess of cyclopropylamine, often at elevated temperatures and in the presence of a base.

Workflow Diagram:

SNAr Start 2-Chloro-4,6-dimethylpyrimidine + Cyclopropylamine (excess) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Base Base (e.g., K2CO3 or Et3N) Base->Reaction Solvent High-boiling solvent (e.g., DMF or NMP) Solvent->Reaction Workup Aqueous Workup & Precipitation/Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product N-cyclopropyl-4,6- dimethylpyrimidin-2-amine Purification->Product

Caption: Proposed Nucleophilic Aromatic Substitution workflow.

Step-by-Step Protocol:

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine 2-chloro-4,6-dimethylpyrimidine (1.0 eq), cyclopropylamine (3.0-5.0 eq), and a non-nucleophilic base such as potassium carbonate (K2CO3, 2.0 eq) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heating: Heat the reaction mixture to a high temperature (e.g., 120-150 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the product. Alternatively, dilute with water and extract with an organic solvent.

  • Purification: Collect the solid product by filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized N-cyclopropyl-4,6-dimethylpyrimidin-2-amine.

Table of Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - A singlet for the pyrimidine C5-H. - Two singlets for the two methyl groups at C4 and C6. - A multiplet for the cyclopropyl CH group. - Two multiplets for the cyclopropyl CH2 groups. - A broad singlet for the NH proton.
¹³C NMR - Resonances for the pyrimidine ring carbons (C2, C4, C5, C6). - Resonances for the two methyl carbons. - Resonances for the cyclopropyl carbons (CH and CH2).
Mass Spec (MS) - A molecular ion peak corresponding to the exact mass of the compound.
FT-IR - N-H stretching vibration. - C-H stretching vibrations (aromatic and aliphatic). - C=N and C=C stretching vibrations of the pyrimidine ring.

Detailed Analytical Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to confirm the elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate.

  • Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.

Potential Research Applications and In Vitro Screening

The structural features of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine suggest its potential as a modulator of various biological targets.

Potential Biological Targets:

  • Protein Kinases: The aminopyrimidine scaffold is a common feature in many kinase inhibitors. This compound could be screened against a panel of kinases, such as Epidermal Growth Factor Receptor (EGFR) or Pim-1 kinase, which are known targets for related pyrimidine derivatives[7][8][9].

  • Other Enzymes and Receptors: The unique combination of the pyrimidine core and the cyclopropyl group may lead to interactions with other classes of enzymes or G-protein coupled receptors.

  • Anticancer and Antimicrobial Activity: Many pyrimidine derivatives have shown promise as anticancer and antimicrobial agents[3][5].

Proposed In Vitro Screening Workflow:

Screening_Workflow Start N-cyclopropyl-4,6- dimethylpyrimidin-2-amine Primary_Screening Primary Screening (e.g., Kinase Panel, Antiproliferative Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50/EC50 Determination Hit_Identification->Dose_Response Active Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: Proposed workflow for in vitro biological evaluation.

Step-by-Step Protocol for an Antiproliferative Assay (e.g., MTT Assay):

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine in the cell culture medium. Treat the cells with the compound at various concentrations and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Safety and Handling

While specific toxicity data for N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is not available, it should be handled with the same precautions as other aminopyrimidine compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

For more detailed safety information, refer to the Safety Data Sheets (SDS) of structurally related compounds such as 2-aminopyrimidine[10][11][12].

Conclusion

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine represents a promising, yet underexplored, research chemical. Its design incorporates the pharmacologically privileged 2-aminopyrimidine scaffold with a metabolically robust cyclopropyl group. This technical guide provides a solid foundation for its synthesis, characterization, and initial biological evaluation. The proposed methodologies and workflows are based on well-established chemical principles and are intended to empower researchers to unlock the full potential of this intriguing molecule.

References

  • Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020).
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,6-dimethyl pyrimidine. PubChem. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Retrieved from [Link]

  • AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine. Retrieved from [Link]

  • ResearchGate. (2012). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • PubMed Central. (2019). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Retrieved from [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Retrieved from [Link]

  • ResearchGate. (2018). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

  • PubMed Central. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols for the Analysis of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine

Abstract: This technical guide provides a comprehensive overview of robust and validated analytical methodologies for the quantitative and qualitative analysis of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine. As a known e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of robust and validated analytical methodologies for the quantitative and qualitative analysis of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine. As a known environmental transformation product of the widely used fungicide Cyprodinil, its accurate detection is critical for environmental monitoring, toxicology studies, and regulatory compliance.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is framed within the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[2][3]

Introduction and Analytical Strategy

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine (also known by its metabolite code CGA 249287) is a primary metabolite of Cyprodinil.[1] Its analysis presents unique challenges due to its potential presence at low concentrations in complex matrices such as soil, water, and agricultural products. The selection of an appropriate analytical technique is contingent upon the specific requirements of the study, including sensitivity, selectivity, and sample throughput.

Causality in Method Selection: The choice between chromatographic techniques is driven by the analyte's physicochemical properties and the desired analytical endpoint.

  • HPLC with UV/Diode Array Detection (DAD) is the workhorse for routine analysis, quantification of bulk material, or analysis of formulations where concentrations are relatively high. Its simplicity and robustness are key advantages.

  • LC-MS/MS is the gold standard for trace-level quantification in complex biological or environmental matrices. Its unparalleled sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for confident detection and quantification at parts-per-billion (ppb) levels or lower.[4]

  • GC-MS serves as a viable alternative and a powerful confirmatory technique. While the free amine can be challenging for GC analysis due to potential peak tailing, its volatility makes it amenable to this method, often with excellent resolution.[5][6]

The following diagram illustrates a logical workflow for selecting the appropriate analytical approach.

G cluster_0 Analytical Goal Definition cluster_1 Method Selection Pathway cluster_2 Validation & Implementation Goal Define Analytical Need (e.g., Purity, Trace Analysis, Confirmation) Matrix Assess Matrix Complexity (Simple vs. Complex) Goal->Matrix Sensitivity Required Sensitivity? (ppm vs. ppb/ppt) Matrix->Sensitivity Complex Matrix HPLC HPLC-UV/DAD Matrix->HPLC Simple Matrix (e.g., Drug Substance) Sensitivity->HPLC Low (ppm) LCMS LC-MS/MS Sensitivity->LCMS High (ppb/ppt) Validation Method Validation (per ICH Q2(R2)) HPLC->Validation GCMS GC-MS (Confirmation) LCMS->GCMS Orthogonal Confirmation LCMS->Validation Routine Routine Sample Analysis Validation->Routine G cluster_0 Performance Characteristics Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOD_LOQ LOD / LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Repeatability (Intra-day) Intermediate Intermediate Precision->Intermediate Intermediate (Inter-day)

Sources

Application

Application Notes and Protocols for N-cyclopropyl-4,6-dimethylpyrimidin-2-amine (Cyprodinil) in Cell-Based Assays

Introduction: Unveiling the Research Potential of a Known Fungicide in Mammalian Systems N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, widely known in agricultural science as the fungicide Cyprodinil, presents a compellin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Research Potential of a Known Fungicide in Mammalian Systems

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, widely known in agricultural science as the fungicide Cyprodinil, presents a compelling case for exploration in mammalian cell-based assays.[1] As a member of the anilinopyrimidine class, its established mechanism of action in fungi is the inhibition of methionine biosynthesis, a pathway essential for fungal growth.[2][3] However, the structural motifs present in Cyprodinil, such as the pyrimidine core, are of significant interest in medicinal chemistry and drug discovery due to their potential to modulate various biological targets in mammalian cells, including protein kinases.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the use of Cyprodinil in cell-based assays, moving from foundational cytotoxicity assessments to more nuanced investigations of its potential mechanisms of action in mammalian systems.

The exploration of established compounds in new biological contexts is a valuable strategy in drug discovery. While Cyprodinil is designed for agricultural applications, its effects on mammalian cells are not fully elucidated and warrant investigation. Recent studies have begun to shed light on its potential impacts, suggesting that it may induce oxidative stress and, in some cancer cell lines, even promote proliferation.[5] Such findings underscore the importance of rigorous, well-designed cell-based assays to characterize its activity profile. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to generate robust and reliable data.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical and chemical properties is paramount for the successful design and execution of cell-based assays.

PropertyValueSource
Synonyms Cyprodinil, CGA 219417
Molecular Formula C14H15N3[6]
Molecular Weight 225.3 g/mol [6]
Appearance Fine beige powder[7]
Solubility in water 13 mg/L (pH 7.0, 25°C)[7]
Solubility in organic solvents Soluble in ethanol, acetone, toluene[7]
LogP 3.9 (pH 5.0), 4.0 (pH 7.0 and 9.0)[7]

Key Considerations for Experimental Design:

  • Solubility: Due to its low aqueous solubility, a stock solution of Cyprodinil should be prepared in an organic solvent such as DMSO. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Stability: Cyprodinil is hydrolytically stable.[7] However, it is always good practice to prepare fresh dilutions from the stock solution for each experiment.

  • Safety: Cyprodinil is a dermal sensitizer.[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound.

Experimental Workflows: From General Toxicity to Mechanistic Insights

The following diagram outlines a logical progression of experiments to characterize the effects of Cyprodinil in a mammalian cell line of interest.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Elucidating Cellular Response cluster_2 Phase 3: Mechanistic Investigation A Select Cell Line(s) of Interest B Determine Optimal Seeding Density A->B C Protocol 1: Cytotoxicity Assessment (e.g., MTT/MTS Assay) B->C D Calculate IC50 Value C->D G Protocol 3: Oxidative Stress Assay (e.g., ROS measurement) C->G Based on literature E Protocol 2: Cell Proliferation Assay (e.g., BrdU/EdU) D->E If cytotoxic F Distinguish Cytotoxic vs. Cytostatic Effects E->F H Hypothesize Potential Targets (e.g., Kinases) F->H G->H I Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) H->I J Validate Target Engagement I->J

Caption: A tiered approach to characterizing N-cyclopropyl-4,6-dimethylpyrimidin-2-amine in cell-based assays.

Protocol 1: Assessment of Cytotoxicity using an MTS Assay

This protocol provides a robust method to determine the concentration-dependent cytotoxic effects of Cyprodinil. The MTS assay is a colorimetric method for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a colored formazan product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • N-cyclopropyl-4,6-dimethylpyrimidin-2-amine (Cyprodinil)

  • Dimethyl sulfoxide (DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Cyprodinil in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired final concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest Cyprodinil concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the expected kinetics of the compound's effect.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. Monitor the color development.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Example Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.8
1082.1 ± 6.2
5055.4 ± 4.9
10025.7 ± 3.1

Protocol 2: Analysis of Cell Proliferation using BrdU Incorporation

Distinguishing between a cytotoxic (cell-killing) and a cytostatic (inhibition of proliferation) effect is a critical step in characterizing a compound's activity. The BrdU (Bromodeoxyuridine) assay is a widely used method for this purpose.

Principle: BrdU is a synthetic analog of thymidine that is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. Incorporated BrdU can be detected using a specific antibody.

Materials:

  • BrdU Cell Proliferation Assay Kit (containing BrdU, fixing/denaturing solution, anti-BrdU antibody, and substrate)

  • All materials listed in Protocol 1

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of Protocol 1.

  • BrdU Labeling:

    • Approximately 2-4 hours before the end of the treatment incubation period, add BrdU to each well at the concentration recommended by the kit manufacturer.

    • Incubate for the recommended time to allow for BrdU incorporation.

  • Cell Fixation and Denaturation:

    • Remove the culture medium.

    • Fix and denature the cells according to the kit's instructions. This step is crucial for exposing the incorporated BrdU to the antibody.

  • Antibody Incubation and Detection:

    • Add the anti-BrdU antibody to each well and incubate.

    • Wash the wells to remove unbound antibody.

    • Add the substrate and incubate to allow for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of proliferation for each concentration relative to the vehicle control.

    • Compare the results with the cytotoxicity data. A significant decrease in BrdU incorporation at non-cytotoxic concentrations suggests a cytostatic effect.

Exploring a Hypothetical Mechanism of Action: Kinase Inhibition

The aminopyrimidine scaffold is a common feature in many kinase inhibitors.[9] For instance, derivatives of 2-amino-4,6-dimethylpyrimidine have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[10] This provides a rationale for investigating whether Cyprodinil might exert its effects on mammalian cells through the modulation of specific kinase signaling pathways.

Proposed Signaling Pathway for Investigation:

G cluster_0 Hypothetical Cyprodinil Action Cyprodinil N-cyclopropyl-4,6- dimethylpyrimidin-2-amine (Cyprodinil) Kinase Putative Kinase Target (e.g., FGFR4, PLK4) Cyprodinil->Kinase Inhibition? Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream Phosphorylation Cascade Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: A hypothetical signaling pathway illustrating the potential kinase inhibitory action of Cyprodinil.

Experimental Approach for Pathway Analysis:

  • Target Selection: Based on literature searches for compounds with similar structures, select a panel of kinases to investigate (e.g., FGFR family, Polo-like kinases).

  • Western Blot Analysis:

    • Treat cells with Cyprodinil at various concentrations and time points.

    • Lyse the cells and perform Western blotting to assess the phosphorylation status of the target kinase and its key downstream effectors (e.g., p-ERK, p-Akt). A decrease in phosphorylation would suggest an inhibitory effect.

  • Kinase Activity Assays:

    • Utilize in vitro kinase activity assays (e.g., using recombinant kinases and a generic substrate) to directly measure the inhibitory effect of Cyprodinil on the selected kinases.

  • Cell-Based Reporter Assays:

    • If a specific signaling pathway is implicated, use a reporter cell line (e.g., with a luciferase reporter driven by a transcription factor downstream of the kinase) to quantify the effect of Cyprodinil on pathway activity.

Conclusion and Future Directions

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine (Cyprodinil) offers an intriguing starting point for cell-based research and drug discovery. While its primary application is as a fungicide, its chemical structure and emerging data on its effects in mammalian cells suggest the potential for novel biological activities. The protocols and workflows outlined in this document provide a comprehensive framework for a systematic investigation, from initial toxicity screening to the elucidation of potential mechanisms of action. By employing these robust methodologies, researchers can contribute to a deeper understanding of the biological effects of this and similar compounds, potentially uncovering new therapeutic leads or toxicological insights.

References

  • Jabłońska-Trypuć, A., et al. (2023). Cytotoxicity Evaluation of Cyprodinil, Potentially Carcinogenic Chemical Micropollutant, for Oxidative Stress, Apoptosis and Cell Membrane Interactions. International Journal of Molecular Sciences, 24(13), 10853. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86367, Cyprodinil. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2003). Cyprodinil. In Pesticide residues in food - 2003. Retrieved from [https://www.fao.org/fao-who-codexalimentarius/sh-proxy/en/?lnk=1&url=https%253A%252F%252Fassets.fao.org%252Fgs%252Fcodex%252FMeetings%252FCCP R%252Fccpr36%252FAlinorm04_27_24a_add2.pdf]([Link] R%252Fccpr36%252FAlinorm04_27_24a_add2.pdf)

  • Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(1), 1-6. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1147-1159. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13672658, 4-Cyclopropyl-6-methyl-2-pyrimidinamine. Retrieved from [Link]

  • Hou, Y., et al. (2018). The fungicide cyprodinil inhibits the growth of Sclerotinia sclerotiorum by targeting the methionine biosynthesis pathway. Pesticide Biochemistry and Physiology, 152, 63-69. [Link]

  • University of Hertfordshire. (n.d.). Cyprodinil (Ref: CGA 219417). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES CYPRODINIL. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(16), 4983. [Link]

  • Wang, X., et al. (2018). Transcriptome and Resistance-Related Genes Analysis of Botrytis cinerea B05.10 Strain to Different Selective Pressures of Cyprodinil and Fenhexamid. Frontiers in Microbiology, 9, 2451. [Link]

  • Akyüz, M., & Çetin, A. (2017). Effect of cyprodinil and fludioxonil pesticides on bovine liver catalase activity. Macedonian pharmaceutical bulletin, 63(1), 21-27. [Link]

  • University of Hertfordshire. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • Kim, J. S., et al. (2021). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Bioorganic Chemistry, 115, 105232. [Link]

  • U.S. Environmental Protection Agency. (2012). Cyprodinil Human Health Risk Assessment. Regulations.gov. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). CYPRODINIL. Retrieved from [Link]

  • Savaş, B., et al. (2018). Effects of two fungicides, cyprodinil and fludioxonil, on genotoxicity in drosophila smart assay and on proliferation and viability of HEK293 cells from the perspective of carcinogenesis. Fresenius Environmental Bulletin, 27(8), 5558-5566. [Link]

  • Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7484-7497. [Link]

  • Kim, H. Y., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. Journal of the Korean Society for Applied Biological Chemistry, 62(3), 285-295. [Link]

  • Milewska, M. J., et al. (2021). Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. International Journal of Molecular Sciences, 22(19), 10741. [Link]

  • Newman, D. J., & Cragg, G. M. (2020). Natural product-derived compounds in clinical trials and drug approvals. Natural Product Reports, 37(1), 3-38. [Link]

  • U.S. Environmental Protection Agency. (1998). Pesticides Fact Sheet for Cyprodinil. Retrieved from [Link]

  • Brandl, T., & Lamberth, C. (2019). Multicomponent reactions in fungicide research: The discovery of mandipropamid. Chimia, 73(5), 370-374. [Link]

  • Płonka, J., et al. (2017). Inhibitors of amino acids biosynthesis as antifungal agents. Postepy higieny i medycyny doswiadczalnej, 71, 933-944. [Link]

  • European Food Safety Authority. (2020). Peer review of the pesticide risk assessment of the active substance cyprodinil. EFSA Journal, 18(1), e05943. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13021, 2-Amino-4,6-dimethyl pyrimidine. Retrieved from [Link]

  • Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7484–7497. [Link]

  • Martin, Y. C. (2021). Natural product drug discovery in the artificial intelligence era. RSC Chemical Biology, 2(6), 1599-1613. [Link]

  • Li, Y., et al. (2022). Antifungal Activities of L-Methionine and L-Arginine Treatment In Vitro and In Vivo against Botrytis cinerea. Journal of Fungi, 8(2), 164. [Link]

  • Kalghatgi, S., et al. (2013). Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells. Science Translational Medicine, 5(192), 192ra85. [Link]

Sources

Method

Application Notes and Protocols for N-cyclopropyl-4,6-dimethylpyrimidin-2-amine

Authored by: Senior Application Scientist, [Your Name/Department] Abstract This document provides a comprehensive guide for the preparation and storage of solutions of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine (CAS No....

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, [Your Name/Department]

Abstract

This document provides a comprehensive guide for the preparation and storage of solutions of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine (CAS No. 92238-61-4). The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and best practices to ensure solution stability and experimental reproducibility. This guide covers the physicochemical properties of the compound, detailed procedures for solution preparation, and recommendations for storage to minimize degradation.

Introduction

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is a substituted aminopyrimidine derivative. Compounds within this chemical class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The efficacy and reliability of in vitro and in vivo studies involving this compound are critically dependent on the accurate preparation and proper storage of its solutions. This guide provides a foundational framework for handling this compound in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is essential for its effective use. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₁N₃PubChem[1]
Molecular Weight 149.19 g/mol PubChem[1]
Appearance Solid (predicted)General chemical knowledge
logP 0.8PubChem[1]
Purity ≥98%Fluorochem[2]

Note: Some properties are predicted or based on general characteristics of similar compounds due to limited available experimental data for this specific molecule.

Solution Preparation: A Step-by-Step Protocol

The selection of an appropriate solvent is critical for preparing stable solutions of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine. Based on the solubility of structurally related aminopyrimidine derivatives, several common laboratory solvents are recommended. Thiamine, an aminopyrimidine-containing molecule, is soluble in water, methanol, and glycerol[3]. Other aminopyrimidine derivatives have been successfully dissolved or crystallized using ethanol and ethyl acetate[4][5]. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for dissolving test compounds[6].

Recommended Solvents
  • Primary Recommendations: Dimethyl Sulfoxide (DMSO), Ethanol, Methanol.

  • Secondary Recommendation: A mixture of Ethanol and water.

Rationale: DMSO is a versatile aprotic solvent capable of dissolving a wide range of organic compounds and is compatible with many biological assays. Alcohols like ethanol and methanol are also effective solvents for polar organic molecules. The use of aqueous solutions should be approached with caution, as the stability of aminopyrimidines can be pH-dependent[3].

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in experimental assays.

Materials:

  • N-cyclopropyl-4,6-dimethylpyrimidin-2-amine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Calibrated pipettes

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-weighing Preparation: Ensure the analytical balance is calibrated and located in a draft-free area. Allow the container of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine to equilibrate to room temperature before opening to prevent condensation.

  • Weighing the Compound: Accurately weigh a precise amount of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.492 mg of the compound (Molecular Weight = 149.19 g/mol ).

  • Solvent Addition: Carefully add the calculated volume of DMSO to the vial containing the weighed compound. For 1.492 mg, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure complete dissolution and the absence of particulates.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Store the stock solution as recommended in Section 4.

Storage and Stability

Proper storage is crucial to maintain the integrity of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine solutions. The stability of aminopyrimidine derivatives can be affected by temperature, light, and pH[3][7].

Storage Conditions
ParameterRecommendationRationale
Temperature -20°C for long-term storage (months). 2-8°C for short-term storage (days to weeks).Lower temperatures slow down potential degradation pathways.
Light Store in amber or opaque vials.Protects the compound from light-induced degradation.
Container Use glass vials with inert caps (e.g., PTFE-lined).Prevents leaching of plasticizers and adsorption of the compound to the container surface.
Atmosphere For highly sensitive applications, consider aliquoting and purging with an inert gas (e.g., argon or nitrogen) before sealing.Minimizes exposure to oxygen and moisture, which can promote degradation.
Stability Considerations
  • pH: Aminopyrimidines can be unstable in alkaline solutions[3]. If using aqueous buffers, it is advisable to maintain a neutral to slightly acidic pH.

  • Freeze-Thaw Cycles: To avoid degradation from repeated freezing and thawing, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Verification of Stability: For long-term studies, it is best practice to periodically check the purity and concentration of the stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Safety and Handling

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine should be handled with care in a laboratory setting. The following safety precautions are based on the GHS hazard classifications available for this compound[1].

Hazard Identification
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].

  • Hazardous to the Aquatic Environment, Acute and Chronic Hazard (Category 1): Very toxic to aquatic life with long-lasting effects[1].

Recommended Personal Protective Equipment (PPE)
  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Skin and Body Protection: A lab coat should be worn.

  • Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or solution aerosols.

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation.

Experimental Workflow Diagrams

Solution Preparation Workflow

G start Start: Solid Compound equilibrate Equilibrate compound to room temperature start->equilibrate weigh Accurately weigh the required mass equilibrate->weigh add_solvent Add appropriate volume of recommended solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex and/or sonicate until fully dissolved add_solvent->dissolve inspect Visually inspect for complete dissolution dissolve->inspect label_store Label vial and store under recommended conditions inspect->label_store end End: Ready-to-use stock solution label_store->end

Caption: Workflow for preparing a stock solution.

Storage and Handling Logic

G cluster_storage Storage cluster_handling Handling storage_node Stock Solution aliquot Aliquot into single-use volumes storage_node->aliquot long_term Long-term storage at -20°C aliquot->long_term for months short_term Short-term storage at 2-8°C aliquot->short_term for days/weeks handling_node Use of Solution ppe Wear appropriate PPE handling_node->ppe hood Work in a fume hood handling_node->hood

Caption: Logic for proper storage and handling.

References

  • Thiamine - Wikipedia. [Link]

  • 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem. [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PMC - NIH. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives - Brieflands. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer - RSC Publishing. [Link]

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Technical Notes & Optimization

Troubleshooting

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine stability and degradation pathways

Welcome to the technical support center for N-cyclopropyl-4,6-dimethylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-cyclopropyl-4,6-dimethylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Introduction to the Stability Profile of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and agrochemistry. The stability of this molecule is a critical parameter that can influence its shelf-life, efficacy, and safety. The presence of a primary amine, a pyrimidine ring, and a cyclopropyl group introduces several potential sites for degradation under various environmental conditions. Understanding these liabilities is paramount for developing robust formulations and analytical methods.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses common problems encountered during the handling and analysis of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, providing potential causes and actionable solutions.

Issue 1: Inconsistent Purity Results in Stored Samples

  • Observation: You observe a decrease in the purity of your N-cyclopropyl-4,6-dimethylpyrimidin-2-amine sample over time, with the appearance of new, unidentified peaks in your chromatogram.

  • Potential Cause: The compound may be degrading under your current storage conditions. Amines and pyrimidine rings can be susceptible to oxidation and hydrolysis.

  • Troubleshooting Steps:

    • Review Storage Conditions:

      • Temperature: Is the sample stored at the recommended temperature (typically cool and dry)? Elevated temperatures can accelerate degradation. Studies on other pyrimidine derivatives show that thermal stability is dependent on the molecular structure.[1][2]

      • Atmosphere: Is the sample stored under an inert atmosphere (e.g., nitrogen or argon)? The presence of oxygen can lead to oxidative degradation of the amine group and the electron-rich pyrimidine ring.[3]

      • Light Exposure: Is the sample protected from light? Photodegradation can be a concern for heterocyclic compounds.

    • Perform a Forced Degradation Study: To identify the likely degradation pathway, conduct a forced degradation study as outlined in the experimental protocols section below. This will help in identifying the degradation products and understanding the compound's lability.

    • Re-evaluate Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.

Issue 2: Unexpected Side-Reactions During Synthetic Modifications

  • Observation: When attempting to perform reactions on other parts of the molecule, you notice unexpected byproducts related to the pyrimidine core or the cyclopropylamine moiety.

  • Potential Cause: The reagents and conditions used in your synthetic step may not be compatible with the N-cyclopropyl-4,6-dimethylpyrimidin-2-amine structure. The amine group can be nucleophilic, and the pyrimidine ring can be susceptible to certain electrophilic or nucleophilic attacks depending on the reaction conditions.

  • Troubleshooting Steps:

    • Protecting Group Strategy: Consider using a suitable protecting group for the amine functionality if it is interfering with your desired transformation.

    • Reaction Condition Optimization:

      • pH Control: The reactivity of the pyrimidine ring and the amine can be highly pH-dependent. Buffer your reaction mixture to maintain an optimal pH.

      • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate to minimize side reactions.

    • Reagent Selection: Choose milder and more selective reagents. For example, if you are performing an oxidation, consider using a reagent less likely to affect the pyrimidine ring.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for N-cyclopropyl-4,6-dimethylpyrimidin-2-amine?

Based on the structure, the primary degradation pathways are likely to be:

  • Oxidation: The secondary amine and the electron-rich pyrimidine ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated species, or even ring-opened products.[3]

  • Hydrolysis: The amine functionality could potentially undergo hydrolysis, especially at non-neutral pH and elevated temperatures. Studies on the related compound N-cyclopropylmelamine show hydrolytic deamination as a degradation pathway in bacterial systems.[4][5]

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of heterocyclic compounds.

Q2: How does pH affect the stability of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine?

The stability of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is expected to be pH-dependent.

  • Acidic Conditions: In acidic solutions, the amine group will be protonated, which may increase its stability towards oxidation but could potentially make the pyrimidine ring more susceptible to nucleophilic attack.

  • Basic Conditions: In basic solutions, the free amine is more nucleophilic and more prone to oxidation. Some pyrimidine derivatives have shown degradation in hot alkaline solutions.[6]

Q3: Are there any known metabolites of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine?

Q4: What are the recommended storage conditions for this compound?

To ensure the long-term stability of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • N-cyclopropyl-4,6-dimethylpyrimidin-2-amine

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • UV-Vis spectrophotometer

  • HPLC system with a suitable column (e.g., C18)

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC. Monitor for the appearance of new peaks and a decrease in the main peak area.

Data Interpretation:

Stress ConditionExpected DegradationPotential Products
Acidic HydrolysisModerateRing-opened products, de-amination
Basic HydrolysisModerate to HighDe-amination, ring modification
OxidativeHighN-oxides, hydroxylated pyrimidine
ThermalLow to ModerateDepends on melting point and structure
PhotolyticModerateIsomers, ring-cleavage products

V. Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_0 N-cyclopropyl-4,6-dimethylpyrimidin-2-amine cluster_1 Degradation Stressors cluster_2 Potential Degradation Products A N-cyclopropyl-4,6-dimethyl pyrimidin-2-amine B Oxidation (e.g., H₂O₂) A->B C Hydrolysis (Acid/Base) A->C D Photolysis (UV/Vis Light) A->D E N-Oxide Derivatives B->E F Hydroxylated Pyrimidine B->F G De-aminated Product C->G H Ring-Opened Products C->H D->H

Caption: Potential degradation pathways for N-cyclopropyl-4,6-dimethylpyrimidin-2-amine under various stress conditions.

Diagram 2: Forced Degradation Workflow

G start Start: Sample Preparation stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis HPLC Analysis stress->analysis data Data Interpretation: - Identify Degradants - Determine Pathway analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine.

VI. References

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. (1984). PubMed. [Link][4][5]

  • 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658. (n.d.). PubChem. [Link][7]

  • Thermal analysis of some novel pyrimidine derivatives. (2019). ResearchGate. [Link][1][2]

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. (1956). Canadian Science Publishing. [Link][6]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link][8]

  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. (2013). ResearchGate. [Link][3]

Sources

Optimization

Technical Support Center: Overcoming Resistance to N-cyclopropyl-4,6-dimethylpyrimidin-2-amine in Cell Lines

Welcome to the technical support center for researchers utilizing N-cyclopropyl-4,6-dimethylpyrimidin-2-amine. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing N-cyclopropyl-4,6-dimethylpyrimidin-2-amine. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of acquired resistance in cell lines. As an aminopyrimidine-based compound, N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is part of a class of molecules frequently investigated as kinase inhibitors in oncology research. Understanding and overcoming resistance is paramount to advancing your research and drug development efforts.

I. Understanding N-cyclopropyl-4,6-dimethylpyrimidin-2-amine and the Challenge of Resistance

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine belongs to the aminopyrimidine class of compounds, which are well-established scaffolds for the development of protein kinase inhibitors[1]. These molecules typically function by competing with ATP for binding to the kinase's active site, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival[2].

Acquired resistance is a common phenomenon where cancer cells, initially sensitive to a drug, evolve mechanisms to survive and proliferate despite its presence[3][4]. This can occur through various molecular alterations, rendering the therapeutic agent ineffective. This guide will walk you through identifying the potential causes of resistance to N-cyclopropyl-4,6-dimethylpyrimidin-2-amine and provide actionable strategies to overcome them.

II. Troubleshooting Guide: My Cells Have Become Resistant, What Now?

This section is structured as a series of questions you might be asking when encountering resistance in your cell line models.

Question 1: How can I confirm that my cell line has developed resistance to N-cyclopropyl-4,6-dimethylpyrimidin-2-amine?

Answer: The first step is to quantitatively assess the change in sensitivity of your cell line to the compound. This is typically achieved by comparing the half-maximal inhibitory concentration (IC50) of the parental (sensitive) cell line to that of the suspected resistant cell line.

This protocol provides a general framework for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability[5][6][7].

Materials:

  • Parental and suspected resistant cell lines

  • Complete cell culture medium

  • N-cyclopropyl-4,6-dimethylpyrimidin-2-amine stock solution (in a suitable solvent like DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells from both parental and suspected resistant lines.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine in complete medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the various drug concentrations.

    • Incubate for a period that is relevant to the compound's mechanism of action (typically 48-72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Interpreting the Results: A significant increase (typically 5-fold or more) in the IC50 value of the suspected resistant cell line compared to the parental line confirms the development of resistance.

Cell LineTreatmentIC50 (µM)Fold Resistance
ParentalN-cyclopropyl-4,6-dimethylpyrimidin-2-amine1.2-
ResistantN-cyclopropyl-4,6-dimethylpyrimidin-2-amine15.813.2

Table 1: Example data demonstrating the confirmation of resistance through a significant increase in the IC50 value.

Question 2: What are the likely molecular mechanisms behind the observed resistance?

Answer: Resistance to kinase inhibitors often falls into two main categories: on-target and off-target mechanisms[2][4].

  • On-target mechanisms involve alterations to the drug's direct target.

    • Secondary mutations: A common mechanism is the acquisition of point mutations in the kinase domain of the target protein, which can reduce the binding affinity of the inhibitor. A well-known example is the T315I "gatekeeper" mutation in the BCR-ABL kinase, which confers resistance to imatinib[8][9][10].

    • Target amplification: The cancer cells may increase the expression of the target kinase, effectively titrating out the inhibitor.

  • Off-target mechanisms involve changes in other cellular pathways that bypass the need for the inhibited kinase.

    • Activation of bypass signaling pathways: Cancer cells can upregulate parallel signaling pathways to maintain downstream signaling for proliferation and survival. For example, upregulation of the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway has been shown to confer resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors[11][12].

    • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.

G cluster_0 Initial Observation cluster_1 Investigate On-Target Mechanisms cluster_2 Investigate Off-Target Mechanisms Resistant_Phenotype Resistant Phenotype Observed (Increased IC50) Sequencing Target Gene Sequencing Resistant_Phenotype->Sequencing Is there a mutation? Western_Blot_Target Western Blot for Target Expression Resistant_Phenotype->Western_Blot_Target Is the target overexpressed? Phospho_Array Phospho-Kinase Array Resistant_Phenotype->Phospho_Array Are other pathways activated? Efflux_Assay Drug Efflux Assay Resistant_Phenotype->Efflux_Assay Is drug efflux increased? Western_Blot_Bypass Western Blot for Bypass Pathways Phospho_Array->Western_Blot_Bypass Validate candidate pathways

Figure 1: A workflow for investigating the molecular mechanisms of resistance.

Western blotting is a powerful technique to assess changes in protein expression and phosphorylation status, providing insights into the activation of signaling pathways[13][14][15][16].

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against the target kinase, downstream effectors like p-AKT, p-ERK, and housekeeping proteins like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse parental and resistant cells (both untreated and treated with N-cyclopropyl-4,6-dimethylpyrimidin-2-amine) with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a housekeeping protein to compare protein expression and phosphorylation levels between parental and resistant cells.

Expected Outcomes:

  • On-target resistance: Increased expression of the target kinase in resistant cells.

  • Off-target resistance: Increased phosphorylation of key proteins in a bypass pathway (e.g., increased p-AKT or p-ERK) in resistant cells, even in the presence of the inhibitor.

Question 3: How can I overcome the observed resistance?

Answer: Based on the identified resistance mechanism, several strategies can be employed. Combination therapy is often a powerful approach[8][11][17].

...combine N-cyclopropyl-4,6-dimethylpyrimidin-2-amine with an inhibitor of the activated bypass pathway. For example, if you observe increased PI3K/AKT signaling, a combination with a PI3K or AKT inhibitor may be effective.

...consider using a next-generation inhibitor that is designed to bind to the mutated target, if available. Alternatively, a combination with an inhibitor targeting a downstream effector of the mutated kinase could be a viable strategy.

The Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, is a widely used method to quantify drug interactions.

Procedure:

  • Determine the IC50 of each drug individually in the resistant cell line as described in the first protocol.

  • Design a combination study:

    • Choose a fixed dose ratio for the two drugs (e.g., based on their individual IC50 values).

    • Create serial dilutions of the drug combination.

    • Treat the resistant cells with the single agents and the combination at various concentrations.

  • Perform a cell viability assay as previously described.

  • Calculate the Combination Index (CI): Use software like CompuSyn to calculate the CI values.

    • CI < 1: Synergism (the effect of the combination is greater than the sum of the individual effects).

    • CI = 1: Additivity (the effect of the combination is equal to the sum of the individual effects).

    • CI > 1: Antagonism (the effect of the combination is less than the sum of the individual effects).

Drug CombinationCell LineCombination Index (CI) at ED50Interpretation
N-cyclopropyl-4,6-dimethylpyrimidin-2-amine + PI3K InhibitorResistant0.45Synergistic
N-cyclopropyl-4,6-dimethylpyrimidin-2-amine + MEK InhibitorResistant0.98Additive

Table 2: Example data from a drug synergy study indicating a synergistic interaction between N-cyclopropyl-4,6-dimethylpyrimidin-2-amine and a PI3K inhibitor in a resistant cell line.

G cluster_0 Identify Resistance Mechanism cluster_1 Develop Overcoming Strategy cluster_2 Validation Bypass_Pathway Bypass Pathway Activation Combination_Therapy Combination Therapy with Bypass Pathway Inhibitor Bypass_Pathway->Combination_Therapy Target_Mutation Target Gene Mutation Downstream_Inhibition Inhibit Downstream Effector Target_Mutation->Downstream_Inhibition Next_Gen_Inhibitor Next-Generation Inhibitor Target_Mutation->Next_Gen_Inhibitor Synergy_Assay Drug Synergy Assay Combination_Therapy->Synergy_Assay Western_Blot_Validation Western Blot for Pathway Inhibition Combination_Therapy->Western_Blot_Validation Downstream_Inhibition->Synergy_Assay Downstream_Inhibition->Western_Blot_Validation

Sources

Troubleshooting

Reducing off-target effects of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine

Welcome to the Technical Support Center for N-cyclopropyl-4,6-dimethylpyrimidin-2-amine. As Senior Application Scientists, we understand that achieving high specificity with small molecule inhibitors is paramount for gen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-cyclopropyl-4,6-dimethylpyrimidin-2-amine. As Senior Application Scientists, we understand that achieving high specificity with small molecule inhibitors is paramount for generating reliable and translatable data. This guide is designed to provide you with the foundational knowledge, experimental protocols, and troubleshooting strategies necessary to identify, understand, and mitigate the off-target effects of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine in your research.

Disclaimer

Publicly available data on the specific biological targets and off-target profile of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is limited. The guidance provided herein is based on the analysis of its chemical structure and established principles in medicinal chemistry and chemical biology for similar compounds. The aminopyrimidine scaffold is a privileged structure frequently found in kinase inhibitors.[1][2] Therefore, this guide will focus on strategies relevant to characterizing and improving the selectivity of potential kinase inhibitors.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is N-cyclopropyl-4,6-dimethylpyrimidin-2-amine and what are its likely biological targets?

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is a synthetic organic compound featuring a pyrimidine core. The 2-aminopyrimidine scaffold is a well-established pharmacophore that often serves as a hinge-binding motif in protein kinase inhibitors.[1][2] The nitrogen atoms in the pyrimidine ring can form key hydrogen bonds with the backbone of the kinase hinge region. Therefore, it is highly probable that this compound's primary targets are within the human kinome. Its specific selectivity profile, however, would be determined by the cyclopropyl and dimethyl substitutions, which influence its fit into the ATP-binding pocket of various kinases.

Q2: What are "off-target effects" and why are they a critical concern?

Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended primary target. These unintended interactions can lead to a variety of experimental complications:

  • Toxicity: In a therapeutic context, off-target interactions are a major cause of adverse drug reactions and toxicity.

  • Lack of Reproducibility: Results may be difficult to reproduce if the off-target profile is not understood and controlled for.

Q3: What are the potential off-target liabilities for a molecule with this structure?

Based on its chemical features, several potential liabilities should be considered:

  • Kinase Promiscuity: The ATP-binding pocket is conserved across the kinome, and many inhibitors targeting this site will bind to multiple kinases. The selectivity profile can range from highly specific to broadly active.[3][4]

  • Metabolic Bioactivation: The N-cyclopropylamine moiety can, in some contexts, be metabolized by cytochrome P450 enzymes to form reactive intermediates.[1] This could lead to covalent modification of proteins and potential cytotoxicity, which is a form of off-target effect.

Q4: I'm just starting my experiments. How should I begin to characterize the off-target profile?

A systematic approach is crucial. The first step is to perform a broad in vitro selectivity screen to understand the compound's activity across a large panel of potential targets. For this compound, a comprehensive kinase selectivity panel is the most logical starting point.[5][6] This provides an empirical map of the compound's kinome-wide interactions and identifies the most potent on- and off-targets.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows and detailed protocols to address specific issues you may encounter.

Guide 1: My experimental phenotype is unexpected or inconsistent. Could it be an off-target effect?

An unexpected or irreproducible phenotype is a classic hallmark of potential off-target activity. Before proceeding to complex off-target identification, it's essential to validate the initial observation.

Workflow for Diagnosing Phenotypic Inconsistencies

G A Unexpected or Inconsistent Phenotype Observed B Step 1: Confirm Dose-Response Is the phenotype dose-dependent and potent? A->B C Step 2: Use a Negative Control Does a structurally similar, inactive analog fail to produce the phenotype? B->C  Yes F High probability of OFF-TARGET effect B->F  No (e.g., Bell-shaped curve, low potency) D Step 3: Use an Orthogonal Inhibitor Does a structurally distinct inhibitor of the same target replicate the phenotype? C->D  Yes C->F  No E Phenotype is likely ON-TARGET D->E  Yes D->F  No G Proceed to Off-Target Identification (Guide 2) F->G

Caption: Decision-making workflow for initial assessment of potential off-target effects.

Protocol 1: Establishing a Rigorous Dose-Response Curve

Objective: To confirm that the observed phenotype is directly related to the compound's concentration and occurs within a range consistent with its target engagement potency.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine in DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series in your cell culture medium, starting from a high concentration (e.g., 10 µM) down to the low nanomolar range. Include a DMSO-only vehicle control.

  • Cell Treatment: Treat your cells with the dilution series for the desired experimental duration.

  • Assay: Perform your phenotypic assay (e.g., cell viability, protein expression via Western blot, gene expression via qPCR).

  • Data Analysis: Plot the phenotypic response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic regression model to determine the EC50 (half-maximal effective concentration).

Interpretation:

  • Trustworthy Result: A clear sigmoidal curve indicates a specific, dose-dependent effect. The EC50 should ideally be close to the biochemical IC50 for the intended target.

  • Red Flag: A bell-shaped ("U-shaped") curve, or a very shallow curve, can suggest toxicity or complex off-target pharmacology. If the EC50 is much higher than the target IC50, off-target effects are likely responsible for the phenotype.

Protocol 2: Synthesis and Use of a Negative Control

Objective: To demonstrate that the observed phenotype is not due to non-specific compound properties but requires the specific chemical features responsible for target binding.

Rationale: The ideal negative control is a close structural analog of your active compound that lacks the key interacting moiety and is confirmed to be inactive against the primary target. For a putative kinase inhibitor, this often involves modifying the hinge-binding motif. For N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, a potential modification could be to relocate the amino group from the 2-position to the 5-position, disrupting its ability to act as a hinge binder.

Methodology:

  • Design & Synthesis: In collaboration with a medicinal chemist, design and synthesize an inactive analog. For example, 5-amino-N-cyclopropyl-4,6-dimethylpyrimidine.

  • Validation: Confirm that the negative control compound is indeed inactive against your primary target using an in vitro biochemical assay (e.g., a kinase activity assay).

  • Phenotypic Assay: Test the negative control in your cellular assay at the same concentrations as the active compound.

Interpretation:

  • On-Target Confirmation: The negative control should fail to elicit the phenotype, even at the highest concentration tested.

  • Off-Target Indication: If the negative control produces the same phenotype, this strongly suggests the effect is due to an off-target interaction or a non-specific artifact.

Guide 2: How to Systematically Identify Off-Targets

If initial troubleshooting points towards an off-target effect, a systematic approach is needed to identify the responsible protein(s).

Workflow for Systematic Off-Target Identification

G A Hypothesis: Off-Target Effect Confirmed B Step 1: In Silico Prediction (Computational Screening) A->B C Step 2: In Vitro Profiling (Broad Kinase Panel) B->C Generates initial hypothesis D Step 3: Cellular Target Engagement (e.g., CETSA, Chemoproteomics) C->D Provides empirical evidence E List of Candidate Off-Targets D->E Confirms interaction in cells F Step 4: Target Validation (e.g., siRNA/CRISPR, Rescue Expts.) E->F G Validated Off-Target(s) Identified F->G

Sources

Optimization

Technical Support Center: Synthesis of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine

Welcome to the technical support center for the synthesis of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential reaction byproducts. The information provided is based on established principles of pyrimidine chemistry and field-proven insights to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-cyclopropyl-4,6-dimethylpyrimidin-2-amine?

There are two primary and well-established methods for the synthesis of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine:

  • Route A: Condensation Reaction. This is a classical approach involving the condensation of a β-dicarbonyl compound, acetylacetone, with a substituted guanidine, specifically N-cyclopropylguanidine. The reaction is typically carried out in the presence of a base.

  • Route B: Nucleophilic Aromatic Substitution (SNAr). This method involves the reaction of a pre-formed pyrimidine ring, 2-chloro-4,6-dimethylpyrimidine, with cyclopropylamine. This reaction is also base-mediated.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section addresses specific issues that may arise during the synthesis of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, with a focus on identifying and mitigating the formation of common byproducts for each synthetic route.

Route A: Condensation of Acetylacetone and N-Cyclopropylguanidine

This route is often chosen for its cost-effectiveness and straightforward procedure. However, side reactions can occur, leading to impurities in the final product.

Diagram: Synthetic Pathway and Potential Side Reactions (Route A)

Route_A cluster_main Main Reaction cluster_side Potential Side Reactions Acetylacetone Acetylacetone Product N-cyclopropyl-4,6-dimethylpyrimidin-2-amine Acetylacetone->Product Condensation Self_Condensation Self-Condensation Byproduct Acetylacetone->Self_Condensation Base N-Cyclopropylguanidine N-Cyclopropylguanidine N-Cyclopropylguanidine->Product Hydrolysis Hydrolysis of Guanidine N-Cyclopropylguanidine->Hydrolysis H2O Route_B cluster_main_B Main Reaction cluster_side_B Potential Side Reactions 2-Chloro-pyrimidine 2-Chloro-4,6-dimethylpyrimidine Product_B N-cyclopropyl-4,6-dimethylpyrimidin-2-amine 2-Chloro-pyrimidine->Product_B SNAr Hydrolysis_B Hydrolysis Byproduct (4,6-dimethylpyrimidin-2-ol) 2-Chloro-pyrimidine->Hydrolysis_B H2O, Base Cyclopropylamine Cyclopropylamine Cyclopropylamine->Product_B Dimerization_B Dimerization of Cyclopropylamine Cyclopropylamine->Dimerization_B Side Reaction

Troubleshooting

Technical Support Center: Enhancing the Metabolic Stability of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic stability of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine and related chemical scaffolds. Our goal is to move beyond simple protocols and provide a causal understanding of metabolic pathways and rational strategies for improvement.

Troubleshooting Guide: From High Clearance to Reactive Metabolites

This section addresses specific experimental issues you may encounter. Each answer provides a hypothesis, diagnostic steps, and potential mitigation strategies.

Question 1: My in vitro assay with human liver microsomes (HLM) shows rapid clearance of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine. How do I identify the metabolic soft spot?

Answer:

Rapid clearance in HLM assays suggests your compound is a good substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[1][2] For N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, there are two primary, high-probability metabolic hotspots:

  • Oxidation of the Methyl Groups: The methyl groups at the 4- and 6-positions of the pyrimidine ring are electron-rich and sterically accessible, making them prime targets for CYP-mediated hydroxylation to form alcohol metabolites (M+16).

  • Metabolism of the N-Cyclopropylamine Moiety: While the cyclopropyl ring itself is generally robust due to high C-H bond dissociation energy[3], its attachment to a nitrogen atom can create a liability. This can involve N-dealkylation or, more critically, oxidation leading to ring-opening and the formation of reactive intermediates.[3]

To pinpoint the exact liability, a systematic, two-pronged experimental approach is necessary.

Workflow for Identifying Metabolic Hotspots

cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Causality Investigation cluster_2 Phase 3: Data Interpretation & Strategy A High Clearance Observed in HLM Assay B Metabolite Identification (LC-MS/MS) A->B  What is being formed? C CYP Reaction Phenotyping A->C  Which enzyme is responsible? D GSH Trapping Experiment A->D  Is it forming reactive species? E Identify M+16 Metabolites (Methyl Hydroxylation) B->E F Identify Responsible CYP Isoforms (e.g., CYP3A4) C->F G Identify GSH Adducts (Reactive Metabolite) D->G H Develop Structure-Metabolism Relationship (SMR) Strategy E->H F->H G->H

Caption: Workflow for diagnosing metabolic instability.

Step 1: Metabolite Identification (Met-ID)

This is the most direct way to identify the "soft spot." By incubating your compound with a metabolically active system and analyzing the output, you can determine the mass of the metabolites formed.

Experimental Protocol: High-Resolution LC-MS/MS Met-ID

  • Incubation Setup: Prepare incubations containing your compound (e.g., 1 µM), human liver microsomes (0.5 mg/mL), and an NADPH regenerating system in phosphate buffer (pH 7.4).[4]

  • Time Points: Incubate at 37°C and quench the reaction at multiple time points (e.g., 0, 15, 30, 60 minutes) with a cold organic solvent like acetonitrile.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

  • Data Mining: Search the data for expected metabolites. The most common biotransformation is oxidation.

Potential Metabolite Mass Change Plausible Site of Metabolism
Mono-hydroxylation+16 Da4- or 6-methyl group
Di-hydroxylation+32 DaBoth 4- and 6-methyl groups
N-dealkylation-41 DaLoss of the cyclopropyl group
Ring-opened aldehyde+14 DaFrom N-cyclopropylamine oxidation
Step 2: Cytochrome P450 (CYP) Reaction Phenotyping

Identifying the specific CYP isoform(s) responsible for the metabolism is critical for predicting potential drug-drug interactions (DDIs).[5]

Experimental Protocol: Recombinant CYP Isoform Panel

  • Setup: Incubate your compound with a panel of individual, recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) and a cytochrome P450 reductase system.

  • Analysis: Monitor the depletion of the parent compound over time using LC-MS/MS.

  • Interpretation: The isoform that shows the highest rate of metabolism is the primary contributor to your compound's clearance. For many drugs, CYP3A4 is a major contributor.[5]

Question 2: My Met-ID screen flagged a potential reactive metabolite. How do I confirm this and what is the likely cause?

Answer:

The detection of a potential reactive metabolite is a significant safety concern. For N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, the N-cyclopropylamine substructure is the most probable source of this liability.[3] Cytochrome P450s, particularly CYP1A2, can oxidize the cyclopropylamine moiety, leading to a ring-opened, reactive iminium or aldehyde intermediate that can covalently bind to cellular nucleophiles like proteins or glutathione (GSH).[3]

Mechanism: Bioactivation of N-Cyclopropylamine

cluster_0 Bioactivation Pathway A N-Cyclopropyl-Amine (Parent Compound) B [Intermediate] A->B CYP-mediated Oxidation C Reactive Ring-Opened Intermediate (e.g., Aldehyde) B->C Ring Opening E Stable GSH Adduct (Detectable by LC-MS/MS) C->E D Glutathione (GSH) (Cellular Nucleophile) D->E Trapping Reaction

Caption: Bioactivation of an N-cyclopropylamine moiety.

To confirm this, you must perform a "trapping" experiment using an exogenous nucleophile, most commonly glutathione (GSH).

Experimental Protocol: Glutathione (GSH) Trapping Assay

  • Incubation: Set up an HLM incubation as described previously, but supplement the reaction mixture with a high concentration of GSH (e.g., 1-5 mM).

  • Analysis: Analyze the quenched samples by LC-MS/MS.

  • Data Interpretation: Search specifically for the mass of your parent compound (or a metabolite) plus the mass of GSH (307.3 Da), minus a proton. The detection of a GSH adduct is strong evidence of reactive metabolite formation.[3]

Mitigation Strategies for Reactive Metabolites

If a GSH adduct is confirmed, structural modification is required.

  • Modify the Cyclopropyl Group: Adding a substituent (like a methyl group) to the cyclopropyl ring can sometimes sterically hinder the CYP-mediated oxidation.

  • Bioisosteric Replacement: Replace the N-cyclopropyl group entirely with a group less prone to bioactivation. Consider small, constrained alkyl groups like cyclobutyl or even an isopropyl group, but be aware of how this will impact potency and other properties.[6]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the structural elements of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine and general strategies for improving metabolic stability.

Question 3: Which is a more likely metabolic liability: the dimethylpyrimidine core or the N-cyclopropyl group?

Answer:

Both are potential liabilities, but they present different risks. Oxidation of the 4,6-dimethyl groups is the most probable pathway for rapid clearance. This is a very common metabolic fate for alkyl-substituted heteroaromatics.[7] While this leads to high clearance, the resulting hydroxylated metabolites are often stable and readily excreted.

The N-cyclopropylamine group presents a lower probability but higher risk liability. While it may not be the primary driver of overall clearance, its metabolism can lead to the formation of reactive metabolites, which is a significant safety and toxicity concern.[3] Therefore, both must be investigated.

Question 4: What are the most effective strategies for blocking the metabolism of the 4- and 6-methyl groups?

Answer:

If you have confirmed that methyl group hydroxylation is the primary route of metabolism, several well-established medicinal chemistry strategies can be employed to "shield" this soft spot.

Strategy Mechanism of Action Considerations
Deuteration Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond, slowing the rate of CYP-mediated bond cleavage.[8]A subtle modification that is unlikely to affect potency. The effect on clearance can vary from minor to significant.
Fluorination (e.g., -CH₃ to -CF₃) Electronic Withdrawal & Bond Strength: The C-F bond is extremely strong and resistant to oxidation. The CF₃ group is a classic bioisostere for a methyl group.[8]Can significantly alter electronic properties (pKa) and lipophilicity, which may impact target binding and off-target effects.
Bioisosteric Replacement Remove the Site of Metabolism: Replace the methyl group with an isostere that cannot be hydroxylated, such as a chlorine (-Cl) or cyano (-CN) group.[9][10]This is a more drastic change that is very likely to impact target affinity. Requires careful exploration of structure-activity relationships (SAR).
Question 5: How does the 2-aminopyrimidine core itself contribute to metabolic stability?

Answer:

The pyrimidine ring is a six-membered heterocycle. Compared to a simple benzene ring, the inclusion of nitrogen atoms tends to increase metabolic stability by decreasing the ring's susceptibility to oxidative metabolism.[11] The nitrogen atoms withdraw electron density, making the ring less favorable for attack by electrophilic CYP enzyme intermediates. While direct ring oxidation is possible, it is generally a much slower process than the oxidation of alkyl substituents attached to the ring.[12] Therefore, the 2-aminopyrimidine core is generally considered a relatively stable scaffold.

References

  • Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Available from: [Link]

  • Pennington, L. D., & Moustakas, D. T. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Medicinal Chemistry Communications, 10(12). Available from: [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. Available from: [Link]

  • ACS Publications. (2018). Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed Central. (n.d.). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Available from: [Link]

  • WSU Research Exchange. (n.d.). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. Available from: [Link]

  • ACS Publications. (n.d.). Discovery of (Thienopyrimidin-2-yl)aminopyrimidines as Potent, Selective, and Orally Available Pan-PI3-Kinase and Dual Pan-PI3-Kinase/mTOR Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available from: [Link]

  • National Institutes of Health. (n.d.). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Available from: [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Cytochrome P450. StatPearls. Available from: [Link]

  • IntechOpen. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available from: [Link]

  • ACS Publications. (n.d.). Clearance in Drug Design. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Available from: [Link]

  • ResearchGate. (n.d.). Metabolic pathways for pyrimidine nucleotide synthesis, degradation,.... Available from: [Link]

  • PubMed. (2013). Improved Cav2.2 Channel Inhibitors Through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. Available from: [Link]

  • YouTube. (2024). How to improve metabolic stability in drug discovery. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Cytochrome P450 Enzymes in Drug Metabolism. Pharmaceuticals. Available from: [Link]

  • ResearchGate. (n.d.). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Available from: [Link]_

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Available from: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]

  • PubMed. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Available from: [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). High Throughput Screening in Drug Discovery: Problems and Solutions | Request PDF. Available from: [Link]

  • PubMed. (n.d.). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. Available from: [Link]

  • National Institutes of Health. (n.d.). The complex metabolic network gearing the G1/S transition in leukemic stem cells: Hints to a rational use of antineoplastic agents. Available from: [Link]

  • International Journal of Pharma Research and Health Sciences. (2020). Review on Common Observed HPLC Troubleshooting Problems. Available from: [Link]

  • ResearchGate. (n.d.). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Available from: [Link]

  • RSC Publishing. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Available from: [Link]

  • ClinPGx. (n.d.). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Available from: [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Available from: [Link]

  • National Institutes of Health. (n.d.). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Available from: [Link]

  • ChemRxiv. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Available from: [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 2-Aminopyrimidine (HMDB0245027). Available from: [Link]

Sources

Optimization

Addressing poor bioavailability of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine

Technical Support Center: N-cyclopropyl-4,6-dimethylpyrimidin-2-amine Welcome to the technical support guide for N-cyclopropyl-4,6-dimethylpyrimidin-2-amine. This resource is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-cyclopropyl-4,6-dimethylpyrimidin-2-amine

Welcome to the technical support guide for N-cyclopropyl-4,6-dimethylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of this compound's poor oral bioavailability. This guide provides a combination of frequently asked questions for initial orientation and in-depth troubleshooting guides with detailed experimental protocols to systematically diagnose and overcome bioavailability hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable causes for the poor bioavailability of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine?

A1: The structure of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine—a substituted pyrimidine derivative—suggests two primary challenges that often lead to poor oral bioavailability.[1][2]

  • Poor Aqueous Solubility: The pyrimidine core, combined with dimethyl and cyclopropyl groups, results in a molecule that is likely hydrophobic and crystalline, leading to low solubility in gastrointestinal fluids. For any drug to be absorbed, it must first be in solution at the site of absorption.[1]

  • High First-Pass Metabolism: Pyrimidine-based compounds are known to be substrates for metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver.[3][4] The N-cyclopropyl and methyl groups are potential sites for oxidative metabolism, which can rapidly clear the drug before it reaches systemic circulation.[3]

Q2: What initial physicochemical properties should I characterize for this compound?

A2: A fundamental understanding of the compound's properties is the first step in any troubleshooting workflow. We recommend characterizing the following:

  • Aqueous Solubility: Determine solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • LogP/LogD: This measures the lipophilicity of the compound. While high lipophilicity can favor membrane crossing, excessively high values can lead to poor solubility and sequestration in lipid bilayers. Lipinski's "Rule of Five" suggests a LogP greater than 5 can be a predictor of poor absorption.[5]

  • pKa: Identifying the ionization constant(s) will help predict how solubility and permeability will change throughout the pH gradient of the GI tract.

  • Solid-State Characterization (DSC, TGA, XRD): Understanding the compound's crystallinity and melting point is crucial, as amorphous forms are typically more soluble than stable crystalline forms.[6]

Q3: What is a logical starting point for a formulation strategy?

A3: For a compound presumed to have low solubility, the initial goal is to enhance its dissolution rate.[1] A practical starting point is particle size reduction through techniques like micronization or jet milling.[6][7] This increases the surface area of the drug particles, which can improve the dissolution speed.[1][6] If this fails to provide adequate exposure, more advanced methods like creating amorphous solid dispersions or lipid-based formulations should be investigated.[5][8]

Q4: Which in vitro models are most critical for the initial investigation of poor bioavailability?

A4: A tiered approach using in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays is highly efficient for diagnosing the root cause.[9][10]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a rapid, cell-free method to assess passive membrane permeability.[11][12] It helps determine if the molecule itself has inherent difficulty crossing a lipid barrier.

  • Liver Microsomal Stability Assay: This assay provides a direct measure of the compound's susceptibility to metabolism by Phase I enzymes (like CYPs) found in the liver.[13][14] A short half-life in this assay is a strong indicator of high first-pass metabolism.

  • Caco-2 Permeability Assay: This cell-based model uses a monolayer of human intestinal cells and is considered the gold standard for predicting human intestinal absorption.[15][16][17] It can measure both passive and active transport, including identifying if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[15]

Part 2: Troubleshooting Guides & Protocols

This section provides structured workflows and detailed protocols to systematically address the key challenges associated with N-cyclopropyl-4,6-dimethylpyrimidin-2-amine.

Workflow 1: Diagnosing the Primary Barrier to Bioavailability

This decision tree guides the initial investigation to determine if the primary issue is related to solubility, permeability, or metabolism.

G cluster_0 Phase 1: Initial Characterization cluster_2 Phase 3: Actionable Strategies Start Start with N-cyclopropyl-4,6-dimethylpyrimidin-2-amine Solubility Kinetic Solubility Assay (pH 1.2, 4.5, 6.8) Start->Solubility PAMPA PAMPA Assay Start->PAMPA Microsomal Liver Microsomal Stability Assay Start->Microsomal Sol_Result Is Solubility < 10 µg/mL? Solubility->Sol_Result Perm_Result Is Papp < 1.5 x 10⁻⁶ cm/s? PAMPA->Perm_Result Met_Result Is Half-life < 30 min? Microsomal->Met_Result Sol_Result->Perm_Result No Sol_Action Primary Issue: Solubility-Limited Proceed to Formulation Guides (e.g., Solid Dispersions, SEDDS) Sol_Result->Sol_Action Yes Perm_Result->Met_Result No Perm_Action Primary Issue: Permeability-Limited Proceed to Caco-2 Assay to investigate efflux. Perm_Result->Perm_Action Yes Met_Action Primary Issue: Metabolism-Limited Consider Prodrug Strategy or Structural Modification (MedChem) Met_Result->Met_Action Yes Complex_Issue Complex Issue: Multiple factors contributing. Prioritize formulation, then Caco-2. Met_Result->Complex_Issue No (if all are 'No', re-evaluate initial data)

Caption: Decision tree for diagnosing the primary cause of poor bioavailability.

Guide 1: Addressing Poor Aqueous Solubility

Issue: Initial screening shows the compound has a solubility of <10 µg/mL in aqueous buffers, indicating that dissolution is likely a major rate-limiting step for absorption.

Causality: Reducing particle size increases the surface-area-to-volume ratio of the drug, which, according to the Noyes-Whitney equation, increases the rate of dissolution.[1][6] This is often the simplest and most direct method to improve the dissolution of crystalline compounds.[7]

Experimental Protocol: Jet Milling

  • Material Preparation: Ensure at least 5-10 g of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is available, crystalline, and has been fully characterized (XRD, DSC).

  • System Setup: Use a laboratory-scale jet mill. Set the grinding pressure (e.g., 6 bar) and feed pressure (e.g., 4 bar) based on preliminary range-finding experiments.

  • Milling Process: Introduce the compound into the milling chamber at a controlled rate. The high-velocity air stream causes particle-on-particle collisions, reducing the particle size without generating significant heat.

  • Collection: Collect the micronized powder in the cyclone separator.

  • Post-Milling Analysis:

    • Particle Size Distribution: Use laser diffraction to confirm the desired particle size (e.g., D90 < 10 µm).

    • Solid-State Analysis: Re-run XRD and DSC to ensure the material has not converted to an amorphous form, which could have different stability properties.[6]

    • Dissolution Testing: Perform a dissolution test comparing the micronized material to the un-milled starting material.

Data Presentation: Expected Outcome of Micronization

PropertyBefore MicronizationAfter Micronization
Particle Size (D90) ~150 µm< 10 µm
Dissolution Rate Slow (e.g., 20% in 30 min)Rapid (e.g., >80% in 30 min)
Crystallinity CrystallineCrystalline

Causality: Converting the drug from a stable crystalline form to a high-energy amorphous state can dramatically increase its apparent solubility and dissolution rate.[5][6] The drug is molecularly dispersed within a hydrophilic polymer matrix, which prevents recrystallization and helps maintain a supersaturated state in solution.[5]

Experimental Workflow: Spray Drying for ASD Formulation

G cluster_0 Step 1: Preparation cluster_1 Step 2: Spray Drying cluster_2 Step 3: Characterization A Select Polymer (e.g., HPMC-AS, PVP VA64) C Dissolve Drug & Polymer (e.g., 1:3 Drug:Polymer ratio) A->C B Select Solvent (e.g., Acetone/Methanol) B->C D Optimize Parameters: - Inlet Temperature - Atomization Pressure - Feed Rate C->D E Spray Solution into Heated Chamber D->E F Rapid Solvent Evaporation Forms ASD Particles E->F G Collect Powder F->G H Analyze via DSC & XRD (Confirm Amorphous State) G->H I Perform Dissolution Test (Assess Performance) H->I

Caption: Workflow for creating an amorphous solid dispersion via spray drying.

Guide 2: Investigating High First-Pass Metabolism

Issue: The compound shows good solubility and permeability but still exhibits low oral bioavailability in vivo. The liver microsomal stability assay shows a short half-life (<30 minutes).

Strategy 2.1: In Vitro Metabolic Stability Assessment

Causality: This assay quantifies the rate at which the compound is metabolized by liver enzymes, providing an in vitro intrinsic clearance (CLint) value.[13][14] A high CLint suggests that the liver will efficiently clear the drug from the blood after absorption, reducing the amount that reaches systemic circulation.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[13]

    • Prepare a 1 mM solution of the test compound.

    • Prepare an NADPH-regenerating system solution.[13]

    • Prepare positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance).[18]

  • Incubation:

    • Pre-warm the microsomal solution and compound solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[14]

    • Incubate at 37°C.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[14][19]

  • Sample Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the appropriate formula.

Data Interpretation

Half-life (t½)Predicted In Vivo ClearanceInterpretation & Next Steps
< 15 min HighHigh risk of first-pass metabolism. Consider structural modification to block metabolic hotspots or a prodrug approach.
15 - 60 min IntermediateModerate metabolic clearance. May be acceptable depending on therapeutic target and dose. Formulation strategies may offer some benefit.
> 60 min LowMetabolism is unlikely to be the primary cause of poor bioavailability. Re-investigate solubility and permeability.
Guide 3: Assessing Permeability and Efflux

Issue: The compound is soluble and metabolically stable, but PAMPA results suggest low permeability, or you suspect active efflux is limiting absorption.

Strategy 3.1: Caco-2 Bidirectional Permeability Assay

Causality: The Caco-2 cell monolayer mimics the human intestinal barrier, expressing both influx and efflux transporters.[17][20] By measuring transport in both the apical-to-basolateral (A-B) direction (absorption) and the basolateral-to-apical (B-A) direction (efflux), one can calculate an efflux ratio. An efflux ratio significantly greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[15]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® plates) for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[20][21]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values within the acceptable range for your lab (e.g., >250 Ω·cm²). This confirms the integrity of the tight junctions.

  • Transport Experiment (A-B):

    • Add the test compound (e.g., at 10 µM) to the apical (donor) chamber.

    • Add fresh buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C for 2 hours.[21]

    • At the end of the incubation, take samples from both chambers for LC-MS/MS analysis.

  • Transport Experiment (B-A):

    • Add the test compound to the basolateral (donor) chamber.

    • Add fresh buffer to the apical (receiver) chamber.

    • Incubate and sample as described for the A-B direction.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

Data Interpretation

Papp (A-B) (x 10⁻⁶ cm/s)Efflux RatioInterpretation & Next Steps
< 1.0 < 2Low permeability, not efflux-mediated. The molecule has intrinsic difficulty crossing the membrane. Consider structural modification to improve physicochemical properties.
> 1.0 > 2.0 High permeability, but subject to active efflux. This is a common cause of poor bioavailability. Consider co-dosing with a known P-gp inhibitor (in pre-clinical models) or structural modifications to reduce efflux liability.
> 5.0 < 2High permeability, not efflux-mediated. Permeability is not the limiting factor. Re-investigate other causes.

References

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  • How to improve the bioavailability of a drug?. Patsnap Synapse. [Link]

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  • Metabolism of Pyrimidine Analogues and Their Nucleosides. PubMed. [Link]

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  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

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  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

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Reference Data & Comparative Studies

Validation

Comparing the antiproliferative activity of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine analogs

Introduction: The Prominence of the 2-Aminopyrimidine Scaffold in Oncology In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to inter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the 2-Aminopyrimidine Scaffold in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrimidine ring system is one such scaffold, forming the core of numerous FDA-approved anticancer drugs.[1] Its structural similarity to the nucleobases of DNA and RNA makes it an attractive starting point for the design of agents that can interfere with the cellular processes fundamental to cancer progression.[2] Specifically, the 2-aminopyrimidine moiety is a cornerstone in the development of protein kinase inhibitors, a class of targeted therapies that have revolutionized cancer treatment.[1][3]

These compounds often function by mimicking the adenine ring of ATP, allowing them to bind to the ATP-binding site of kinases and disrupt downstream signaling pathways that control cell growth, proliferation, and survival.[4] The N-cyclopropyl-4,6-dimethylpyrimidin-2-amine structure represents a specific embodiment of this pharmacophore, where the cyclopropyl and dimethyl groups are strategically placed to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of analogs based on this core structure, synthesizing data from multiple studies to elucidate the structure-activity relationships (SAR) that govern their antiproliferative effects. We will explore how subtle modifications to this parent molecule can dramatically influence its efficacy against various cancer cell lines, delve into the mechanistic underpinnings of its action, and provide detailed protocols for its evaluation.

Comparative Analysis: Structure-Activity Relationships (SAR) of Key Analogs

The antiproliferative potency of 2-aminopyrimidine derivatives is highly sensitive to the nature and position of substituents on the pyrimidine ring and the 2-amino group. The following analysis, based on a synthesis of published data, explores these relationships.

Modifications at the N-Substituent (R1)

The group attached to the 2-amino position plays a critical role in target engagement. While the parent cyclopropyl group offers a unique conformational rigidity and metabolic stability, its replacement reveals key SAR insights.

  • Alkyl vs. Aryl Groups: Studies on related heterocyclic systems have shown that replacing small alkyl groups, like cyclopropyl, with larger aryl or substituted-aryl groups can significantly enhance antiproliferative activity.[5] This is often because the aryl ring can form additional π-π stacking or hydrophobic interactions within the kinase ATP-binding pocket. For instance, in a series of 2-amino-1,3,4-thiadiazoles, phenyl-substituted analogs demonstrated significantly higher cytotoxicity than their alkyl-substituted counterparts against rectal (SW707) and breast (T47D) cancer cell lines.[5] This principle suggests that replacing the N-cyclopropyl group with a strategically substituted phenyl ring (e.g., a dichlorophenyl group) could be a fruitful avenue for enhancing potency.

Modifications on the Pyrimidine Ring (Positions 4, 5, and 6)

The substitution pattern on the pyrimidine core dictates the molecule's orientation and interaction with the target protein.

  • Positions 4 and 6: The dimethyl groups at positions 4 and 6 in the parent compound are crucial. Altering these can impact kinase selectivity and overall activity. Fused-ring systems, such as pyrido[2,3-d]pyrimidines, which can be seen as extensive modifications of this region, often exhibit potent anticancer activity by targeting kinases like PDGFr, FGFr, and EGFr.[6] This indicates that expanding the scaffold from these positions can lead to engagement with additional pockets in the kinase domain.

  • Position 5: The 5-position is a key vector for modification. Introducing electron-withdrawing groups, such as a trifluoromethyl group, has been shown to improve the bioavailability and activity of related thiazolo[4,5-d]pyrimidine compounds.[7] Conversely, adding bulky groups at this position can sometimes lead to a decrease in activity, highlighting the sensitive steric requirements of the target's binding site.[8]

Data Summary: Antiproliferative Activity (IC50) of Representative Pyrimidine Analogs

The table below summarizes the antiproliferative activity (IC50 in µM) of various pyrimidine derivatives against common cancer cell lines, illustrating the impact of structural modifications.

Compound Class/ModificationLung Cancer (A549)Prostate Cancer (PC-3)Colorectal Cancer (HCT-116)Breast Cancer (MCF-7)Reference
Pyrimidine-Thiazolopyrimidine Hybrids->100 - 1.2>100 - 1.2-[9]
Pyridopyrimidine Derivatives3.361.54--[6]
Fused Triazolopyridopyrimidine0.410.36--[6]
Pyrazole/Pyrimidine Derivatives5.50 - 6.30-9.77 - 11.007.85 - 8.95[10]
Indole-Aryl Amides (for comparison)-2.130.310.81[11]

Note: Data is synthesized from multiple sources representing different, but structurally related, pyrimidine series. Direct comparison between different chemical series should be made with caution. The data illustrates general trends in activity.

Mechanism of Action: Targeting Proliferative Signaling Pathways

The antiproliferative effects of 2-aminopyrimidine derivatives are primarily attributed to their ability to inhibit protein kinases involved in cell cycle regulation and signal transduction.[1] While the exact target of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is not definitively established in the provided search results, compounds with this scaffold are known inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora Kinases (AURK), and Polo-like Kinases (PLK), all of which are critical for cell division.[1]

Another potential mechanism for pyrimidine derivatives is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[12][13] Inhibition of topoisomerase II leads to DNA double-strand breaks and ultimately triggers apoptosis (programmed cell death).[12][13] Molecular docking studies suggest that these compounds can bind to the topoisomerase IIα-DNA complex, stabilizing it and preventing the re-ligation of DNA strands.[13] This dual potential—inhibiting both signaling kinases and DNA maintenance enzymes—makes this scaffold a versatile tool in anticancer drug design.

Kinase_Inhibition_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 2-Aminopyrimidine Analog Inhibitor->RAF Inhibits MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Incubation (24h, 37°C) A->B C 3. Compound Treatment (Vehicle & Analogs) B->C D 4. Incubation (e.g., 48h) C->D E 5. Add MTT Reagent D->E F 6. Incubation (2-4h, 37°C) E->F G 7. Solubilize Formazan (Add Detergent/DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Standard experimental workflow for the MTT cell proliferation assay.

Conclusion and Future Directions

The N-cyclopropyl-4,6-dimethylpyrimidin-2-amine scaffold is a validated starting point for the development of potent antiproliferative agents. Structure-activity relationship analyses clearly indicate that modifications at the N-substituent and positions 4, 5, and 6 of the pyrimidine ring are critical for optimizing activity. Specifically, the incorporation of aryl moieties at the 2-amino position and the exploration of fused-ring systems represent promising strategies for enhancing potency. The likely mechanism of action involves the inhibition of key protein kinases that drive oncogenic signaling, although inhibition of DNA topoisomerase II may also contribute to the observed cytotoxicity.

Future research should focus on synthesizing a focused library of analogs based on these SAR insights. Quantitative in vitro testing against a broad panel of cancer cell lines, followed by enzymatic assays against specific kinase targets (e.g., AURK, PLK, VEGFR-2), will be essential to confirm the mechanism of action and determine the selectivity profile of lead compounds. Ultimately, this systematic approach will pave the way for the development of novel, highly effective pyrimidine-based cancer therapeutics.

References

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Comparative

A Senior Scientist's Comparative Guide to Target Engagement Verification for N-cyclopropyl-4,6-dimethylpyrimidin-2-amine

Introduction: The Crucial First Step in Drug Discovery In the landscape of modern drug discovery, the unequivocal confirmation that a molecule interacts with its intended protein target within a relevant biological conte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial First Step in Drug Discovery

In the landscape of modern drug discovery, the unequivocal confirmation that a molecule interacts with its intended protein target within a relevant biological context is paramount.[1][2] This process, known as target engagement, serves as the mechanistic bedrock upon which all subsequent efficacy and safety data are interpreted. Failing to rigorously validate target engagement can lead to misinterpreted results, wasted resources, and the ultimate failure of promising compounds in later clinical stages.[1]

This guide focuses on establishing a robust target engagement profile for a novel compound, N-cyclopropyl-4,6-dimethylpyrimidin-2-amine . Given its structural motifs, particularly the 2-aminopyrimidine core, a common scaffold in kinase inhibitors, we will proceed with the scientifically-grounded hypothesis that its primary targets may belong to the human kinome.[3][4][5]

Here, we do not merely present protocols; we dissect and compare three orthogonal, industry-standard methodologies to build a comprehensive and confident understanding of our compound's behavior. We will explore direct biophysical techniques that provide high-fidelity in vitro data and a powerful cellular method that confirms engagement in a more physiologically relevant setting. This multi-pronged approach ensures that the resulting data is not only accurate but also actionable for drug development professionals.

Part 1: In Vitro Biophysical Characterization — The Quantitative Foundation

The initial verification of a direct physical interaction between the compound and its purified target protein is a critical first step. Biophysical assays provide precise, quantitative data on binding affinity, kinetics, and thermodynamics, offering a foundational understanding of the molecular recognition event.

Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics

SPR is a label-free optical technique that allows for the real-time measurement of molecular interactions.[6][7] It provides high-resolution kinetic data, detailing the rates of association (kₐ) and dissociation (kₑ), which together determine the binding affinity (Kₑ).[8][9]

Causality Behind the Method: The power of SPR lies in its ability to dissect the binding event over time. A compound can achieve high affinity through a rapid "on-rate" or a slow "off-rate" (residence time). This distinction is critical, as longer residence times can often translate to more durable pharmacological effects in vivo.

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize 1. Ligand Immobilization (e.g., Anti-His Ab on CM5 Chip) Capture 2. Target Capture (Purified His-tagged Kinase X) Immobilize->Capture Flow Cell 2 Association 3. Association Phase (Inject N-cyclopropyl-4,6- dimethylpyrimidin-2-amine) Capture->Association Dissociation 4. Dissociation Phase (Flow running buffer) Association->Dissociation Regeneration 5. Regeneration (Pulse of low pH solution) Dissociation->Regeneration Sensorgram 6. Sensorgram Generation Regeneration->Association Next Concentration Fitting 7. Kinetic Model Fitting (e.g., 1:1 Langmuir) Sensorgram->Fitting Constants 8. Determine ka, kd, KD Fitting->Constants

Caption: SPR workflow for kinetic analysis of compound-kinase interaction.

  • Chip Preparation: A CM5 sensor chip is activated using a standard amine coupling kit. An anti-polyhistidine antibody is immobilized on the "sample" flow cell (e.g., flow cell 2), while the "reference" flow cell (flow cell 1) is left as a blank or mock-immobilized to subtract non-specific binding and bulk refractive index effects.[7]

  • Ligand Capture: A solution of purified, His-tagged Target Kinase X (e.g., 10 µg/mL in HBS-EP+ buffer) is injected over both flow cells. The antibody on flow cell 2 captures the kinase, creating the interaction surface.

  • Analyte Injection (Association): A dilution series of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine (e.g., 0.1 nM to 1 µM) is prepared in running buffer containing a small percentage of DMSO (e.g., 1%) to aid solubility. Each concentration is injected sequentially over both flow cells for a defined period (e.g., 180 seconds) to monitor the binding event.

  • Buffer Wash (Dissociation): Following each analyte injection, running buffer alone is flowed over the chip (e.g., for 600 seconds) to monitor the dissociation of the compound from the kinase.

  • Surface Regeneration: A short pulse of a low-pH solution (e.g., glycine-HCl, pH 1.5) is injected to strip the captured kinase from the antibody, preparing the surface for the next cycle (if using a capture method).

  • Data Analysis: The reference flow cell data is subtracted from the sample flow cell data for each concentration. The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir kinetics) to derive kₐ, kₑ, and calculate Kₑ.[6]

CompoundTarget Kinasekₐ (1/Ms)kₑ (1/s)Kₑ (nM)
N-cyclopropyl-4,6-dimethylpyrimidin-2-amineKinase X1.5 x 10⁵3.0 x 10⁻⁴2.0
Alternative Compound AKinase X5.0 x 10⁵5.0 x 10⁻³10.0
Staurosporine (Control)Kinase X8.0 x 10⁵1.6 x 10⁻³2.0
Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event.[10][11] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₑ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[12][13]

Causality Behind the Method: Understanding the thermodynamics driving the interaction is crucial for lead optimization. Is the binding driven by favorable enthalpic contributions (e.g., hydrogen bonds, van der Waals forces) or by favorable entropic changes (e.g., release of water molecules from the binding site)? This information guides medicinal chemists in rationally modifying the compound to improve affinity and selectivity.[12]

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis PrepSample 1. Prepare Protein & Ligand (Identical buffer, degassed) LoadITC 2. Load ITC (Protein in cell, compound in syringe) PrepSample->LoadITC Equilibrate 3. Thermal Equilibration LoadITC->Equilibrate Titration 4. Automated Injections (e.g., 19 x 2 µL injections) Equilibrate->Titration Thermogram 5. Generate Thermogram (Raw heat pulses) Integration 6. Integrate Peak Areas Thermogram->Integration Fitting 7. Fit to Binding Isotherm (e.g., One-site model) Integration->Fitting Thermo 8. Determine KD, ΔH, n, ΔS Fitting->Thermo

Caption: ITC workflow for thermodynamic analysis of compound-kinase interaction.

  • Sample Preparation: Purified Target Kinase X (e.g., 10 µM) and N-cyclopropyl-4,6-dimethylpyrimidin-2-amine (e.g., 100 µM) are prepared in the exact same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl), which has been thoroughly degassed. Mismatched buffers can create large heats of dilution, obscuring the binding signal.

  • Instrument Loading: The sample cell is loaded with the kinase solution, and the injection syringe is loaded with the compound solution.[14]

  • Titration: The experiment is set up to perform a series of small, precise injections (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL) of the compound into the protein solution at a constant temperature (e.g., 25°C).

  • Heat Measurement: The instrument measures the minute temperature difference between the sample cell and a reference cell, and the power required to maintain zero temperature difference is recorded. This power is directly proportional to the heat change upon binding.[10]

  • Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol). This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable model (e.g., single set of identical sites) to determine Kₑ, ΔH, and the stoichiometry of binding (n). ΔS is then calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Kₐ).

CompoundTarget KinaseKₑ (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
N-cyclopropyl-4,6-dimethylpyrimidin-2-amineKinase X3.50.98-9.5-2.2
Alternative Compound BKinase X50.01.02-2.1-7.8
Staurosporine (Control)Kinase X4.10.95-11.2+0.1

Part 2: Cellular Target Engagement — Confirmation in a Physiological Context

While in vitro assays are essential, they do not guarantee that a compound will engage its target in the complex milieu of a living cell. Cellular assays are required to bridge the gap between biochemical potency and cellular activity.[15]

Cellular Thermal Shift Assay (CETSA®): Proving Target Binding in Cells

CETSA is based on the principle of ligand-induced thermal stabilization.[16] The binding of a compound to its target protein typically increases the protein's resistance to heat-induced denaturation. By heating intact cells or cell lysates and then quantifying the amount of soluble protein remaining at different temperatures, one can directly observe target engagement.[15][16]

Causality Behind the Method: This method is a powerful validator because it operates in a native environment without requiring protein purification, labels, or genetic modification. It confirms that the compound can penetrate the cell membrane, avoid efflux pumps, and find its target in the presence of countless competing molecules, providing a more physiologically relevant measure of target interaction.

CETSA_Workflow cluster_cell Cellular Phase cluster_protein Protein Analysis Phase cluster_quant Quantification Treat 1. Cell Treatment (Incubate cells with compound or vehicle) Heat 2. Heating (Aliquot and heat cells across a temperature gradient) Treat->Heat Lyse 3. Cell Lysis (e.g., Freeze-thaw cycles) Heat->Lyse Separate 4. Separate Fractions (Centrifuge to pellet aggregated proteins) Lyse->Separate Collect 5. Collect Supernatant (Soluble protein fraction) Separate->Collect Quantify 6. Protein Quantification (e.g., Western Blot, ELISA, or Mass Spec) Collect->Quantify Plot 7. Plot Melt Curve (Soluble protein vs. Temperature) Quantify->Plot Shift 8. Determine Thermal Shift (ΔTagg) Plot->Shift

Caption: CETSA workflow to determine compound-induced thermal stabilization.

  • Cell Culture and Treatment: A relevant cell line (e.g., HEK293 cells overexpressing Target Kinase X, or a cancer cell line endogenously expressing the target) is cultured to ~80% confluency. The cells are treated with either N-cyclopropyl-4,6-dimethylpyrimidin-2-amine (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating Step: The cell suspensions are divided into aliquots in PCR tubes and heated for a set time (e.g., 3-8 minutes) across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler.[17] The samples are then cooled to room temperature.[17]

  • Lysis and Fractionation: Cells are lysed, for example by repeated freeze-thaw cycles, to release the cellular proteins. The lysates are then subjected to high-speed centrifugation (e.g., >12,000 x g) to pellet the heat-denatured, aggregated proteins.[15]

  • Quantification of Soluble Protein: The supernatant, containing the soluble protein fraction, is carefully collected. The amount of soluble Target Kinase X remaining in each sample is quantified. This is typically done by Western blotting using a specific antibody against the target protein.[18]

  • Data Analysis: The band intensities from the Western blot are quantified and plotted against the corresponding temperature for both the vehicle- and compound-treated samples. The resulting "melting curves" are analyzed to determine the aggregation temperature (Tₐ₉₉) for each condition. A positive shift in Tₐ₉₉ in the compound-treated sample relative to the vehicle control indicates target engagement.

TreatmentTarget KinaseTₐ₉₉ (Vehicle)Tₐ₉₉ (Compound)Thermal Shift (ΔTₐ₉₉)
N-cyclopropyl-4,6-dimethylpyrimidin-2-amine (10 µM)Kinase X52.1 °C58.6 °C+6.5 °C
Alternative Compound C (10 µM)Kinase X52.1 °C52.3 °C+0.2 °C (No engagement)
Staurosporine (Control, 10 µM)Kinase X52.1 °C61.2 °C+9.1 °C

Part 3: Assessing Selectivity with Kinome Profiling

For a kinase inhibitor, demonstrating engagement with the intended target is only half the story. It is equally important to understand its interactions across the broader kinome to predict potential off-target effects and build a case for its safety and specificity.

Causality Behind the Method: Kinases share a highly conserved ATP-binding pocket, making off-target binding a common challenge. Kinome profiling provides a global view of a compound's selectivity, helping to identify potential liabilities early in the discovery process.[19][20] This data is crucial for interpreting cellular phenotypes and guiding chemical optimization toward more selective compounds.[1]

A kinome profiling service (e.g., using multiplexed inhibitor beads or cellular NanoBRET® assays) would provide data on the compound's affinity or percent inhibition against a large panel of kinases.[21][22]

Kinase Target% Inhibition @ 1 µMClassification
Kinase X (Intended Target) 98% On-Target
Kinase Y85%Potential Off-Target
Kinase Z55%Potential Off-Target
300+ Other Kinases<30%Non-binder

This table illustrates how N-cyclopropyl-4,6-dimethylpyrimidin-2-amine might be highly potent against its intended target but also show activity against a small number of other kinases, which would then require further investigation.

Comparative Summary and Integrated Strategy

No single method tells the whole story. A robust target engagement package relies on the strategic integration of orthogonal assays.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA)
Context In Vitro (Purified components)In Vitro (Purified components)In Situ (Intact cells/lysates)
Primary Output Kinetics (kₐ, kₑ) & Affinity (Kₑ)Thermodynamics (ΔH, ΔS) & Affinity (Kₑ)Thermal Stabilization (ΔTₐ₉₉)
Label-Free YesYesYes (for protein detection)
Throughput Medium to HighLow to MediumMedium to High (format dependent)
Key Advantage Detailed kinetic information (residence time)Gold standard for thermodynamic driversConfirms engagement in a physiological setting
Key Limitation Requires protein immobilization; sensitive to bufferRequires large amounts of pure proteinIndirect measure of affinity; requires specific antibody

An Integrated Workflow for Success:

  • Primary Screen & Hit ID (SPR): Use SPR for initial screening due to its higher throughput and lower protein consumption to identify compounds that bind the target kinase.

  • Thermodynamic Characterization (ITC): For key hits identified by SPR, use ITC to elucidate the thermodynamic drivers of binding, providing crucial information for the medicinal chemistry team to guide lead optimization.

  • Cellular Validation (CETSA): Confirm that the optimized leads engage the target in a cellular context using CETSA. This validates that the compound is cell-permeable and can find its target within the cell.

  • Selectivity Profiling (Kinome Scan): Run the lead compound through a broad kinome panel to assess its selectivity and identify potential off-target liabilities early.

By following this integrated and evidence-based approach, researchers can build a compelling and robust data package to validate the target engagement of novel compounds like N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, significantly increasing the probability of success in the long and arduous journey of drug development.

References

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  • Hartz, R. A., et al. (2010). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. ResearchGate. Available at: [Link]

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Validation

N-cyclopropyl-4,6-dimethylpyrimidin-2-amine vs other ALK and HDACs dual inhibitors

A Senior Application Scientist's In-Depth Analysis of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine and its Analogs in the Context of Next-Generation Cancer Therapeutics. In the landscape of precision oncology, the concurr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine and its Analogs in the Context of Next-Generation Cancer Therapeutics.

In the landscape of precision oncology, the concurrent inhibition of multiple oncogenic pathways is emerging as a powerful strategy to enhance therapeutic efficacy and overcome drug resistance. This guide provides a comprehensive comparison of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine and related aminopyrimidine-based compounds against other classes of dual Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylase (HDAC) inhibitors. Drawing upon experimental data from seminal studies, we will delve into the rationale behind this dual-targeting approach, compare the performance of leading compounds, and provide detailed experimental protocols for their evaluation.

The Rationale for Dual ALK and HDAC Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK), becomes a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] First- and second-generation ALK inhibitors, such as Crizotinib and Ceritinib, have demonstrated significant clinical benefit; however, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, remains a major clinical challenge.[1][3]

Concurrently, Histone Deacetylases (HDACs) have been identified as critical regulators of gene expression and other cellular processes implicated in cancer.[4][5] HDACs remove acetyl groups from histones and other proteins, leading to a more condensed chromatin structure and altered activity of key cellular proteins. Inhibition of HDACs can induce tumor cell growth arrest, differentiation, and apoptosis.[6] The pan-HDAC inhibitor Vorinostat (SAHA) was the first of its class to receive FDA approval for cancer treatment.[6]

The combination of ALK and HDAC inhibition has been shown to have synergistic anti-proliferative effects in both treatment-naïve and resistant ALK-positive cancer cells.[1][7] This synergy is thought to arise from complementary mechanisms: while ALK inhibitors directly block the primary oncogenic signaling pathway, HDAC inhibitors can modulate the expression of genes involved in cell survival, apoptosis, and potentially even the mechanisms of drug resistance. This has spurred the development of single-molecule, dual-target inhibitors that can simultaneously engage both ALK and HDACs.

The Aminopyrimidine Scaffold: A Privileged Structure for Dual Inhibition

The aminopyrimidine core is a well-established pharmacophore in kinase inhibitor design, and recent research has highlighted its potential for the development of dual ALK/HDAC inhibitors.[1][7][8] N-cyclopropyl-4,6-dimethylpyrimidin-2-amine serves as a representative example of this structural class. While specific dual ALK/HDAC inhibitory data for this exact molecule is not yet prevalent in the public domain, its structural motifs are present in more complex, highly potent dual inhibitors.

The 2,4-pyrimidinediamine scaffold, in particular, has been successfully utilized to create potent dual inhibitors by merging the pharmacophores of known ALK inhibitors like Ceritinib and HDAC inhibitors like Vorinostat.[7] This strategy typically involves retaining the core aminopyrimidine structure for ALK binding and appending a zinc-binding group (ZBG), such as a hydroxamic acid, via a suitable linker to engage the active site of HDACs.

Comparative Analysis of ALK/HDAC Dual Inhibitors

Several classes of dual ALK/HDAC inhibitors have been reported, each with a unique profile of potency, selectivity, and cellular activity. Below is a comparison of representative compounds from the 2,4-pyrimidinediamine class and other notable dual inhibitors.

Performance Metrics of Representative ALK/HDAC Dual Inhibitors
Compound ClassRepresentative CompoundALK IC₅₀ (nM)ALKL1196M IC₅₀ (nM)ALKG1202R IC₅₀ (nM)HDAC1 IC₅₀ (nM)H2228 Cell Proliferation IC₅₀ (nM)Reference
2,4-Pyrimidinediamine Compound 10f 2.11.70.47.9~10-100[7]
2,4-Pyrimidinediamine Compound 12a 11.3N/AN/A4.611[1]
Benzimidazole Compound 3b 164.9N/A>1000 (HDAC6: 1030)~100-1000[9]

N/A: Data not available in the cited literature.

From this data, it is evident that the 2,4-pyrimidinediamine scaffold can yield highly potent dual inhibitors with balanced activity against both ALK and HDAC1.[1][7] Notably, compound 10f demonstrates exceptional potency against both wild-type ALK and clinically relevant resistance mutants (L1196M and G1202R), while maintaining low nanomolar inhibition of HDAC1.[7] This balanced inhibitory profile is a key objective in the design of dual-acting molecules. Compound 12a also shows potent dual inhibition and demonstrates superior anti-proliferative activity against the ALK-dependent H2228 cell line compared to the single-target ALK inhibitor Ceritinib.[1]

In contrast, the benzimidazole-based compound 3b shows a preference for ALK inhibition, with significantly weaker activity against HDACs (specifically HDAC6).[9] While still a potent ALK inhibitor, its dual-action character is less pronounced.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, it is crucial to visualize the targeted signaling pathways and the experimental workflows.

ALK Signaling Pathway and HDAC Mechanism of Action

ALK_HDAC_Pathway cluster_ALK ALK Signaling cluster_HDAC HDAC Mechanism cluster_Inhibitors Dual Inhibitor Action ALK ALK Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., PI3K/AKT, JAK/STAT, RAS/MEK/ERK) ALK->Downstream Phosphorylation EML4_ALK EML4-ALK Fusion Protein Proliferation Cell Proliferation & Survival Downstream->Proliferation HDAC HDAC Enzyme Histones Acetylated Histones HDAC->Histones Hypoacetylation Histones->HDAC Deacetylation Chromatin Relaxed Chromatin (Transcriptionally Active) Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Dual_Inhibitor N-cyclopropyl-4,6-dimethylpyrimidin-2-amine (and related dual inhibitors) Dual_Inhibitor->ALK Inhibition Dual_Inhibitor->HDAC Inhibition Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay Enzymatic Assays (ALK & HDAC Isoforms) Cell_Proliferation Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) Enzyme_Assay->Cell_Proliferation Identifies potent candidates Western_Blot Western Blot Analysis (p-ALK, Ac-Histone) Cell_Proliferation->Western_Blot Confirms on-target cellular activity Xenograft Tumor Xenograft Models (e.g., H2228 in mice) Cell_Proliferation->Xenograft Promising candidates move to in vivo testing Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Investigates mechanism of growth arrest Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Xenograft->PK_PD Evaluates efficacy and exposure Toxicity Toxicity Studies PK_PD->Toxicity

Caption: A typical workflow for the preclinical evaluation of ALK/HDAC dual inhibitors.

Experimental Methodologies

The following are representative protocols for key assays used in the evaluation of ALK/HDAC dual inhibitors.

Protocol 1: ALK Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

Causality: This assay is chosen to quantify the direct inhibitory effect of a compound on the ALK enzyme by measuring its displacement of a fluorescent tracer from the kinase's ATP pocket. This provides a direct measure of target engagement and allows for the determination of an accurate IC₅₀ value.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of the ALK enzyme and the Eu-anti-tag antibody in kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™ Kinase Tracer in kinase buffer.

    • Prepare serial dilutions of the test compound (e.g., N-cyclopropyl-4,6-dimethylpyrimidin-2-amine analogs) in DMSO, followed by dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X ALK enzyme/antibody solution to each well.

    • Add 5 µL of the 4X tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure the emission at 665 nm (tracer) and 615 nm (europium).

    • Calculate the emission ratio (665/615).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: HDAC1 Activity Assay (Fluorogenic Assay)

Causality: This assay measures the enzymatic activity of HDAC1 by detecting the fluorescence generated from a specific substrate upon deacetylation and subsequent cleavage. It provides a direct measure of the compound's ability to inhibit the deacetylase function of HDAC1.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of recombinant human HDAC1 enzyme in assay buffer.

    • Prepare a solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare a developer solution containing a protease (e.g., trypsin).

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • Add the test compound solution to the wells of a 96-well plate.

    • Add the HDAC1 enzyme solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction and develop the signal by adding the developer solution.

    • Incubate for an additional 15 minutes at 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Plot the fluorescence intensity against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value using a suitable curve-fitting model.

Conclusion and Future Directions

The development of dual ALK and HDAC inhibitors represents a promising therapeutic strategy for overcoming resistance and enhancing the efficacy of targeted therapies in ALK-driven cancers. The aminopyrimidine scaffold, exemplified by structures like N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, serves as a versatile and effective foundation for designing potent dual-acting agents. As demonstrated by compounds like 10f and 12a , this class of inhibitors can achieve balanced, low-nanomolar potency against both ALK and HDACs, including clinically significant ALK resistance mutants.

Future research in this area will likely focus on optimizing the pharmacokinetic properties of these dual inhibitors to ensure adequate tumor exposure and on further elucidating the complex interplay between ALK and HDAC inhibition in various cancer models. The continued exploration of novel scaffolds and the strategic combination of pharmacophores will undoubtedly lead to the development of next-generation dual inhibitors with improved therapeutic profiles.

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